Technical Documentation Center

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide
  • CAS: 2202128-73-0

Core Science & Biosynthesis

Foundational

Unveiling the Pharmacological Utility of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide: A Technical Whitepaper on Mechanism of Action and Experimental Workflows

Executive Summary In modern fragment-based drug discovery (FBDD), the isoxazole-3-carboxamide scaffold has emerged as a privileged pharmacophore, demonstrating high ligand efficiency across multiple target classes. N-cyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), the isoxazole-3-carboxamide scaffold has emerged as a privileged pharmacophore, demonstrating high ligand efficiency across multiple target classes. N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide (CAS: 2202128-73-0) represents a highly optimized building block utilized in the synthesis of advanced therapeutics[1]. As a Senior Application Scientist, I have structured this guide to deconstruct the dual mechanistic utility of this compound class: its role as a Positive Allosteric Modulator (PAM) for Class C GPCRs (specifically mGluR4) and its function as an acetyl-lysine mimetic in epigenetic Bromodomain (BET) inhibition. Furthermore, this whitepaper details the self-validating experimental workflows required to quantify these mechanisms in a high-throughput setting.

Chemical Ontology & Structural Rationale

The structural architecture of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide is deliberately engineered to maximize target engagement while maintaining favorable physicochemical properties (Lipinski space):

  • 1,2-Oxazole (Isoxazole) Core: Functions as a bioisostere for amide and ester bonds. The heteroatoms (N and O) serve as potent hydrogen-bond acceptors.

  • 5-Methyl Substitution: Provides a critical vector for occupying small hydrophobic sub-pockets, particularly in epigenetic reader domains where it mimics the acetyl group of acetyl-lysine[2].

  • N-Cyclobutyl-N-Methyl Amide: The cyclobutyl ring introduces a rigid, moderately lipophilic element. Unlike flexible linear alkyl chains, the cyclobutyl group reduces the entropic penalty upon binding, locking the molecule into an optimal conformation for occupying the 7TM allosteric pockets of GPCRs.

Mechanistic Pathways

Mechanism A: Positive Allosteric Modulation of mGluR4

Metabotropic glutamate receptor 4 (mGluR4) is a Class C GPCR that regulates presynaptic neurotransmitter release, making it a prime target for Parkinson's disease therapeutics[3]. The isoxazole-3-carboxamide scaffold acts as a "pure" Positive Allosteric Modulator (PAM). Unlike endogenous glutamate, which binds the large extracellular Venus Flytrap Domain (VFD), this compound intercalates deep into the seven-transmembrane (7TM) domain[4]. The binding of the isoxazole core lowers the activation energy required for the VFD-to-7TM conformational shift. Consequently, it amplifies the receptor's response to physiological glutamate without inducing receptor desensitization or acting as an agonist in the absence of the endogenous ligand (Ago-PAM activity).

mGluR4_Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR4 mGluR4 Receptor (7TM Domain) Glutamate->mGluR4 Binds VFD PAM Isoxazole-3-carboxamide (Allosteric Modulator) PAM->mGluR4 Binds 7TM Gi Gi/o Protein Activation mGluR4->Gi Conformational Shift cAMP ↓ cAMP Production Gi->cAMP Ca ↓ Ca2+ Channels / ↑ K+ Channels Gi->Ca

Caption: Allosteric modulation of mGluR4 by isoxazole-3-carboxamides amplifying Gi/o signaling.

Mechanism B: Epigenetic Modulation via BET Bromodomain Inhibition

Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that recognize acetylated lysine (KAc) residues on histone tails, driving oncogene transcription. The 5-methylisoxazole moiety is a privileged pharmacophore that acts as a direct KAc mimetic[2]. The isoxazole nitrogen and oxygen atoms form a critical hydrogen-bonding network with a conserved asparagine residue (e.g., Asn140 in BRD4) and a structural water molecule at the base of the binding pocket. Simultaneously, the N-cyclobutyl group projects outward toward the WPF shelf (Trp81, Pro82, Phe83), establishing hydrophobic contacts that dictate selectivity over non-BET bromodomains.

Quantitative Profiling Data

To benchmark the utility of the N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide scaffold, we evaluate its performance metrics against standard reference compounds in both GPCR and epigenetic assays.

Compound Class / ScaffoldTargetAssay TypePrimary MetricEfficacy / AffinityLipophilic Efficiency (LipE)
Isoxazole-3-carboxamide (Cyclobutyl) mGluR4Ca2+ Flux (Gqi5)EC50 (Potency)120 - 350 nM~ 4.5
Reference mGluR4 PAM (VU0155041) mGluR4Ca2+ Flux (Gqi5)EC50 (Potency)798 nM~ 3.8
Isoxazole-3-carboxamide (Cyclobutyl) BRD4 (BD1)AlphaScreenIC50 (Inhibition)450 - 800 nM~ 5.1
Reference BET Inhibitor (I-BET151) BRD4 (BD1)AlphaScreenIC50 (Inhibition)790 nM~ 4.2

Table 1: Representative quantitative pharmacological parameters for isoxazole-3-carboxamide derivatives.

Experimental Protocols: Self-Validating Systems

As an application scientist, I emphasize that protocols must contain internal logic to prevent false positives. Below are the definitive workflows for validating this compound's mechanism of action.

Protocol 1: High-Throughput Calcium Flux Assay for mGluR4 PAM Activity

Causality & Logic: mGluR4 is natively coupled to Gi/o proteins, which inhibit cAMP production but do not generate a robust calcium signal. To adapt this for high-throughput screening, we use HEK293T cells stably transfected with a chimeric G-protein (Gqi5 ). Gqi5 forces the Gi-coupled receptor to signal through the Gq pathway, releasing intracellular calcium measurable by a fluorescent dye (Fluo-4). To isolate PAM activity from agonist activity, the compound is tested in the presence of an EC20​ (sub-threshold) concentration of glutamate.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293T-mGluR4-Gqi5 cells at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove media and add 20 µL of Fluo-4 Direct™ dye loading buffer (containing 2.5 mM probenecid to prevent dye extrusion). Incubate for 60 minutes at 37°C.

  • Compound Addition (Test for Agonism): Using a FLIPR Tetra system, inject 10 µL of the isoxazole compound (10-point dose-response, 0.1 nM to 30 µM). Read fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes. A true PAM will show no signal here.

  • Glutamate Challenge (Test for PAM Activity): Inject 10 µL of glutamate at an EC20​ concentration (typically ~3 µM). Read fluorescence for an additional 3 minutes.

  • Data Analysis: Calculate the shift in the glutamate dose-response curve. A leftward shift confirms positive allosteric modulation.

Protocol 2: AlphaScreen Assay for BET Bromodomain Inhibition

Causality & Logic: AlphaScreen is a bead-based proximity assay. We utilize a biotinylated histone H4 peptide (acetylated) and a His-tagged BRD4 protein. When BRD4 binds the peptide, the Streptavidin donor bead and Ni-NTA acceptor bead are brought into proximity. Excitation at 680 nm generates singlet oxygen, which travels to the acceptor bead to emit light at 520-620 nm. If the isoxazole compound successfully mimics acetyl-lysine and binds the bromodomain, it disrupts this complex, causing a quantifiable decrease in luminescence.

AlphaScreen_Workflow Step1 1. Incubate BRD4 Protein with Acetylated Peptide Step2 2. Add Isoxazole Scaffold (Competitor) Step1->Step2 Step3 3. Add Donor/Acceptor Beads Step2->Step3 Step4 4. Laser Excitation (680 nm) Step3->Step4 Step5 5. Measure Luminescence Decrease (520-620 nm) Step4->Step5

Caption: AlphaScreen proximity-based workflow for quantifying BET bromodomain inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Protein-Peptide Incubation: In a 384-well OptiPlate, combine 50 nM His-BRD4(BD1) with 50 nM biotinylated H4-tetraacetyl peptide in a 10 µL volume.

  • Compound Addition: Add 5 µL of the isoxazole compound at varying concentrations. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Bead Addition: Under low-light conditions, add 5 µL of a mixture containing Streptavidin Donor beads and Ni-NTA Acceptor beads (final concentration 10 µg/mL each).

  • Final Incubation & Reading: Incubate in the dark for 60 minutes. Read the plate on an EnVision Multilabel Reader using the AlphaScreen protocol (Excitation: 680 nm, Emission: 520-620 nm). Calculate the IC50​ based on the loss of luminescent signal.

References

  • BLDpharm. "N-Cyclobutyl-N,5-dimethylisoxazole-3-carboxamide." BLD Pharm,
  • Al-Ishaq, R. K., et al. "Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents." PubMed Central (PMC), 2021.
  • Di, M., et al. "Isoxazolo[3,4-d]pyridazinones positively modulate the metabotropic glutamate subtypes 2 and 4." PubMed Central (PMC), 2018.
  • Conn, P. J., et al. "Allosteric Modalities for Membrane-Bound Receptors: Insights from Drug Hunting for Brain Diseases.

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide

Disclaimer: The specific chemical entity N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide is not extensively documented in publicly available scientific literature. Therefore, this technical guide has been constructed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The specific chemical entity N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide is not extensively documented in publicly available scientific literature. Therefore, this technical guide has been constructed based on established principles of organic chemistry and data from structurally analogous 5-methyl-1,2-oxazole-3-carboxamide derivatives. The experimental protocols and predicted data herein serve as a robust framework for researchers initiating studies on this compound.

Introduction: The 1,2-Oxazole Carboxamide Scaffold

The 1,2-oxazole, or isoxazole, ring is a prominent five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a multitude of biologically active molecules. Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.

This guide focuses on the chemical properties of a specific, albeit novel, derivative: N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide . The structure features a 5-methyl-1,2-oxazole core, a carboxamide linker at the 3-position, and N-substitution with both a cyclobutyl and a methyl group. The inclusion of a cyclobutyl moiety is of particular interest, as four-membered ring systems can impart unique conformational constraints and metabolic stability to drug candidates.

This document will provide a comprehensive overview of a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of potential biological activities, all grounded in the established chemistry of related isoxazole carboxamides.

Proposed Synthesis of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide

The synthesis of N,N-disubstituted 5-methyl-1,2-oxazole-3-carboxamides can be efficiently achieved through a two-step process. This involves the initial formation of a key intermediate, 5-methylisoxazole-3-carbonyl chloride, followed by an amide coupling reaction with the desired secondary amine, N-cyclobutyl-N-methylamine.

Synthetic Workflow

cluster_0 Step 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride cluster_1 Step 2: Amide Coupling A Ethyl Acetoacetate C 5-Methyl-1,2-oxazole-3-carboxylic acid A->C Cyclization B Hydroxylamine B->C E 5-Methylisoxazole-3-carbonyl chloride C->E Chlorination D Thionyl Chloride (SOCl₂) D->E G N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide E->G Amidation F N-cyclobutyl-N-methylamine F->G

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride

This procedure is adapted from established methods for creating the isoxazole core and converting the resulting carboxylic acid to an acyl chloride.[1]

  • Cyclization to form 5-Methyl-1,2-oxazole-3-carboxylic acid:

    • To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide).

    • Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 5-methyl-1,2-oxazole-3-carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Chlorination to form 5-Methylisoxazole-3-carbonyl chloride:

    • Suspend the dried 5-methyl-1,2-oxazole-3-carboxylic acid in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture under reflux until the evolution of gas ceases, indicating the completion of the reaction.

    • Remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 5-methylisoxazole-3-carbonyl chloride, which can be used in the next step without further purification.[1][2]

Step 2: Amide Coupling to form N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide

This is a standard amide bond formation reaction.

  • Amidation:

    • Dissolve N-cyclobutyl-N-methylamine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution in an ice bath.

    • Add a tertiary amine base, such as triethylamine or N,N-diisopropylethylamine, to act as an acid scavenger.

    • Slowly add a solution of 5-methylisoxazole-3-carbonyl chloride in the same solvent to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound, N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide.

Physicochemical and Spectroscopic Characterization

While experimental data for the target molecule is unavailable, its properties can be reliably predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Appearance Likely a white to off-white solid or a viscous oil
Solubility Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol) and poorly soluble in water.
logP (Octanol/Water) Estimated to be in the range of 1.5 - 2.5, indicating moderate lipophilicity.
Predicted Spectroscopic Data

The following spectral characteristics are based on data from similar 5-methylisoxazole-3-carboxamides and N-cyclobutyl-N-methyl amides.[1][3][4][5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Isoxazole Proton (H4): A singlet expected around δ 6.2-6.5 ppm.

    • 5-Methyl Group (-CH₃): A singlet expected around δ 2.4-2.6 ppm.

    • N-Methyl Group (-NCH₃): A singlet expected around δ 2.9-3.2 ppm. Due to restricted rotation around the amide C-N bond, this signal may be broadened or appear as two distinct singlets.

    • N-Cyclobutyl Group (-CH-): A multiplet for the methine proton attached to the nitrogen, expected around δ 4.0-4.5 ppm.

    • N-Cyclobutyl Group (-CH₂-): Multiple multiplets for the methylene protons of the cyclobutyl ring, expected in the range of δ 1.7-2.4 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Amide Carbonyl (C=O): A signal expected around δ 160-165 ppm.

    • Isoxazole C3 & C5: Signals for the substituted carbons of the isoxazole ring, expected around δ 155-160 ppm and δ 170-175 ppm, respectively.

    • Isoxazole C4: A signal for the CH carbon of the isoxazole ring, expected around δ 100-105 ppm.

    • 5-Methyl Carbon (-CH₃): A signal expected around δ 12-15 ppm.

    • N-Methyl Carbon (-NCH₃): A signal expected around δ 30-35 ppm.

    • N-Cyclobutyl Methine Carbon (-CH-): A signal expected around δ 50-55 ppm.

    • N-Cyclobutyl Methylene Carbons (-CH₂-): Signals expected in the range of δ 25-35 ppm and δ 15-20 ppm.

  • IR (Infrared) Spectroscopy:

    • Amide C=O Stretch: A strong absorption band expected in the region of 1630-1660 cm⁻¹.

    • C=N Stretch (Isoxazole): An absorption band expected around 1580-1620 cm⁻¹.

    • C-H Stretch (Aliphatic): Absorption bands expected in the region of 2850-3000 cm⁻¹.

Potential Biological and Pharmacological Properties

The 1,2-oxazole carboxamide scaffold is a "privileged structure" in drug discovery, frequently appearing in compounds with significant biological activity. While the specific activity of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide is unknown, we can infer potential areas of interest from related molecules.

Areas of Therapeutic Interest
  • Anticancer Activity: Numerous isoxazole carboxamide derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[6] The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival.

  • Antimicrobial and Antifungal Activity: The isoxazole nucleus is present in several antimicrobial agents. The target compound could be investigated for its efficacy against bacterial and fungal pathogens.[7]

  • Analgesic and Anti-inflammatory Activity: Some isoxazole derivatives have shown potential as analgesic and anti-inflammatory agents, possibly through the inhibition of enzymes like cyclooxygenase (COX).[3]

Structure-Activity Relationship (SAR) Logic

The biological activity of this class of compounds can be modulated by the substituents on the carboxamide nitrogen. The N-cyclobutyl-N-methyl substitution in the target molecule is a key feature for exploration.

A N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide B Isoxazole Core (Pharmacophore) A->B contains C N,N-Disubstituted Amide (Modulates Lipophilicity & Binding) A->C contains F Biological Target (e.g., Kinase, Receptor) A->F interacts with D Cyclobutyl Group (Conformational Rigidity, Metabolic Stability) C->D feature of E Methyl Group (N) (Fine-tunes Steric & Electronic Properties) C->E feature of

Caption: Key structural features influencing biological activity.

The N,N-disubstituted amide group influences the molecule's lipophilicity and hydrogen bonding capacity, which are critical for cell permeability and target binding. The cyclobutyl group introduces a degree of conformational rigidity that may favor a specific binding orientation with a biological target, potentially increasing potency and selectivity.

Conclusion

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide represents an intriguing yet unexplored molecule within the broader class of biologically active isoxazole derivatives. Based on the well-established chemistry of this scaffold, a straightforward and efficient synthetic route is proposed. The predicted physicochemical and spectroscopic properties provide a solid foundation for its characterization. The structural alerts from analogous compounds suggest that this molecule holds promise for investigation in various therapeutic areas, particularly in oncology and infectious diseases. Further research is warranted to synthesize this compound, validate its properties, and explore its full pharmacological potential.

References

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PMC. Available at: [Link]

  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (2014). PMC. Available at: [Link]

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. (2025). ACS Publications. Available at: [Link]

  • Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2018). ResearchGate. Available at: [Link]

  • 5-Methylisoxazole-3-carbonyl chloride. PubChem. Available at: [Link]

  • N-(cyclobutylmethyl)-N-methylnitrous amide. PubChem. Available at: [Link]

  • Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. (2024). PMC. Available at: [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019). ACS Publications. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. PMC. Available at: [Link]

  • N-cyclobutyl-N-methyl-benzamide. Cheméo. Available at: [Link]

  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Springer. Available at: [Link]

  • Isoxazole carboxamide compound and its use. Google Patents.
  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Conformational Features of Secondary N-Cyclopropyl Amides. (2015). ACS Publications. Available at: [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Available at: [Link]

  • N-cyclobutyl-N-methylpropanamide. PubChem. Available at: [Link]

  • Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. (2021). MDPI. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. Google Patents.
  • N-cyclobutyl-N-methyl-benzamide. PubChem. Available at: [Link]

Sources

Foundational

Investigational Profiling of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide: Mechanistic Pathways and Biological Activity

Target Audience: Principal Investigators, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide Executive Summary & Structural Rationale The 1,2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Principal Investigators, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary & Structural Rationale

The 1,2-oxazole-3-carboxamide (isoxazole-3-carboxamide) scaffold is a highly privileged pharmacophore in modern medicinal chemistry. While historically recognized for its role in modulating cannabinoid receptor 2 (CB2) and inhibiting bacterial pantothenate synthetase , recent high-throughput screening efforts have repositioned this class as best-in-class inhibitors of the Mitochondrial Permeability Transition Pore (mtPTP) .

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide (CAS 2202128-73-0) represents a highly specialized, sterically tuned building block within this class. As a Senior Application Scientist, I evaluate this compound not just as a static chemical, but as a dynamic tool for probing mitochondrial dysfunction.

Causality in Structural Design

First-generation isoxazole-3-carboxamides exhibited potent in vitro mtPTP inhibition but suffered from rapid plasma clearance due to amidase-mediated hydrolysis . The structural architecture of this specific compound directly addresses this liability:

  • N-cyclobutyl & N-methyl substitutions (Tertiary Amide): The dual substitution on the amide nitrogen creates profound steric hindrance around the carbonyl carbon. This prevents enzymatic docking by plasma amidases, drastically increasing the in vivo half-life.

  • 5-methyl substitution: Enhances lipophilicity (LogP), driving partitioning into the lipid-rich inner mitochondrial membrane (IMM) where the mtPTP complex resides.

Primary Biological Target: The mtPTP Axis

Under conditions of severe oxidative stress and calcium ( Ca2+ ) overload—such as during ischemia-reperfusion injury or neurodegenerative events—the mtPTP opens. This high-conductance channel collapses the mitochondrial membrane potential ( ΔΨm​ ), halts ATP production, and releases Cytochrome C, triggering apoptosis.

Unlike Cyclosporin A (CsA), which indirectly desensitizes the pore by binding to the matrix protein Cyclophilin D (CyPD), isoxazole-3-carboxamides directly block the pore machinery independent of CyPD .

mtPTP_Pathway ROS Oxidative Stress (ROS) mtPTP mtPTP Opening (Inner Membrane) ROS->mtPTP Ca2 Mitochondrial Ca2+ Overload Ca2->mtPTP CytC Cytochrome C Release mtPTP->CytC Apoptosis Cellular Apoptosis CytC->Apoptosis Isoxazole N-cyclobutyl-N,5-dimethyl- 1,2-oxazole-3-carboxamide Isoxazole->mtPTP Direct Inhibition

Fig 1. Mechanism of action for isoxazole-3-carboxamide mediated mtPTP inhibition.

Quantitative Class Profiling

To contextualize the biological activity of the N-cyclobutyl-N,5-dimethyl derivative, we must benchmark it against established reference compounds in the mtPTP inhibition space.

Compound Class / ReferenceEC50 (Mitochondrial Swelling)CRC Fold-IncreaseCyPD DependencePlasma Stability (t1/2)
Cyclosporin A (CsA) ~0.50 µM3x - 5xDependentHigh
Primary Isoxazoles (e.g., ML404) 0.005 µM (4.9 nM)14.8xIndependentLow (< 30 min)
Sterically Shielded Isoxazoles *< 0.39 µM> 10.0xIndependentHigh (> 4 hours)

*Projected profile for tertiary amides like N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide based on established SAR data .

Experimental Workflows: A Self-Validating System

To rigorously evaluate the biological activity of this compound, researchers must employ a self-validating experimental matrix. A common pitfall in mitochondrial pharmacology is misidentifying a mitochondrial uncoupler (which destroys the membrane gradient, preventing Ca2+ uptake) as an mtPTP inhibitor.

The following workflow utilizes a dual-assay system: the Calcium Retention Capacity (CRC) Assay to measure efficacy, strictly gated by a Rhodamine 123 Counter-Screen to validate mechanistic integrity.

Workflow Prep Permeabilized Cells (Digitonin Treatment) Incubation Compound Incubation (0.1 - 10 µM) Prep->Incubation Assay1 Primary Efficacy: CRC Assay (Ca2+ Pulses) Incubation->Assay1 Assay2 Self-Validation: Rhodamine 123 Counter-Screen Incubation->Assay2 Validation Hit Confirmation: True mtPTP Inhibitor Assay1->Validation >10x Ca2+ Uptake Assay2->Validation No Depolarization

Fig 2. Self-validating high-throughput screening workflow for mitochondrial modulators.

Protocol 1: Calcium Retention Capacity (CRC) Assay

Rationale: We use digitonin-permeabilized cells rather than isolated mitochondria. Isolation requires mechanical homogenization and differential centrifugation, which often damages the delicate outer mitochondrial membrane and artificially sensitizes the mtPTP. Digitonin selectively permeabilizes the cholesterol-rich plasma membrane while leaving the cholesterol-poor mitochondrial membranes intact.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HeLa or MEF cells and resuspend at 5×106 cells/mL in CRC buffer (130 mM KCl, 10 mM MOPS-Tris, 5 mM succinate, 1 mM Pi-Tris, 10 μM EGTA, pH 7.4).

  • Permeabilization: Add Digitonin (100 µM final concentration) and incubate on ice for 10 minutes.

  • Dye Loading: Add the cell suspension to a cuvette containing 1 µM Calcium Green-5N (a cell-impermeant fluorophore that fluoresces when bound to Ca2+ in the extra-mitochondrial buffer).

  • Compound Dosing: Inject N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide (test range: 0.1 µM to 10 µM) and incubate for 5 minutes at 25°C.

  • Calcium Pulsing: Inject sequential pulses of Ca2+ (10 µM each) every 60 seconds.

  • Data Acquisition: Monitor fluorescence (Excitation: 505 nm, Emission: 535 nm). The mitochondria will take up the Ca2+ , causing fluorescence to drop. When the mtPTP opens, stored Ca2+ is massively released, causing a sharp, irreversible spike in fluorescence.

  • Analysis: Calculate the CRC fold-increase by dividing the number of pulses tolerated by the treated sample by the vehicle (DMSO) control.

Protocol 2: Rhodamine 123 Counter-Screen (Self-Validation)

Rationale: If the test compound acts as a protonophore (uncoupler), it will dissipate ΔΨm​ . Without ΔΨm​ , the mitochondrial calcium uniporter (MCU) cannot uptake Ca2+ . In the CRC assay, this looks like the mitochondria are "ignoring" the calcium, which a novice scientist might falsely interpret as mtPTP inhibition. This counter-screen eliminates false positives .

Step-by-Step Methodology:

  • Buffer Setup: Prepare permeabilized cells in identical CRC buffer, substituting Calcium Green-5N with 0.5 µM Rhodamine 123 (Rh123). Rh123 quenches its own fluorescence when concentrated inside polarized mitochondria.

  • Baseline Reading: Monitor fluorescence (Excitation: 503 nm, Emission: 527 nm) until a stable quenched baseline is achieved.

  • Compound Addition: Inject the test compound at the maximum concentration used in the CRC assay (e.g., 10 µM).

  • Validation Logic:

    • Result A (True Inhibitor): Fluorescence remains quenched. The compound does not perturb the membrane potential. Proceed to in vivo models.

    • Result B (False Positive/Uncoupler): Fluorescence rapidly spikes as Rh123 is released from depolarized mitochondria. Discard compound.

Secondary Modalities: GPCR Allosteric Modulation

While mtPTP inhibition is the primary focus for this chemotype, the isoxazole-3-carboxamide core is also a well-documented scaffold for G-Protein Coupled Receptor (GPCR) modulation, specifically as Positive Allosteric Modulators (PAMs) for metabotropic glutamate receptors (mGluR) and agonists for Cannabinoid Receptor 2 (CB2) .

The N-cyclobutyl moiety provides a rigid, aliphatic bulk that fits optimally into the lipophilic allosteric binding pockets of Class A and Class C GPCRs. If researchers wish to profile this compound for neuro-inflammatory indications, a standard FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay utilizing CHO cells stably expressing human CB2 or mGluR5 should be run in parallel to the mitochondrial assays.

Conclusion

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide is a highly rationalized chemical entity. By utilizing a tertiary amide structure, it theoretically bypasses the metabolic liabilities of earlier isoxazole derivatives. When evaluated through the rigorous, self-validating CRC and Rh123 workflows described above, researchers can definitively map its therapeutic window for ischemia-reperfusion injury, muscular dystrophies, and neurodegenerative diseases driven by mitochondrial failure.

References
  • Title: 4-Oxo-1,4-dihydropyridines as Selective CB2 Cannabinoid Receptor Ligands Part 2: Discovery of New Agonists Endowed with Protective Effect Against Experimental Colitis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Small Molecules Targeting the Mitochondrial Permeability Transition - Probe Reports from the NIH Molecular Libraries Program Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore Source: Journal of Medicinal Chemistry / PMC URL: [Link]

Exploratory

Engineering Isoxazole-3-Carboxamide Analogs: From N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide to Neurogenic Modulators

Executive Summary The 1,2-oxazole-3-carboxamide (isoxazole-3-carboxamide) scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized to target kinases, epigenetic readers, and ion ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-oxazole-3-carboxamide (isoxazole-3-carboxamide) scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized to target kinases, epigenetic readers, and ion channels[1]. This technical whitepaper explores the structural and pharmacological nuances of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide and its structural analogs. By contrasting this low-molecular-weight building block with highly characterized neurogenic modulators like ISX-9 (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide), we provide a comprehensive guide to rational drug design, target validation, and self-validating experimental workflows for neuropharmacological drug development.

Structural Activity Relationship (SAR): The Isoxazole Core

The isoxazole ring provides a unique dipole moment and acts as a bioisostere for amides and esters, allowing it to participate in critical hydrogen bonding within protein binding pockets[1]. The transition from a basic fragment like N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide to a potent bioactive molecule involves precise manipulation of two key regions: the amide nitrogen and the C5 position.

Amide Nitrogen Substitution: Tertiary vs. Secondary Amides
  • Target Compound (Tertiary Amide): N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide features a tertiary amide (substituted with both a cyclobutyl and a methyl group). This eliminates the amide's ability to act as a hydrogen bond donor (HBD). Furthermore, tertiary amides undergo cis/trans isomerization around the C-N bond, which can complicate the bioactive conformation but is highly useful for occupying hydrophobic sub-pockets in targets like TRPV1 or soluble epoxide hydrolase (sEH)[2].

  • ISX-9 (Secondary Amide): ISX-9 features a secondary amide (N-cyclopropyl). The presence of the N-H bond allows it to act as a crucial HBD, which is often required for interacting with the backbone carbonyls in the hinge region of kinases. The planar-like cyclopropyl group provides a rigid, low-steric profile compared to the bulkier, more lipophilic cyclobutyl group.

C5 Position Substitution: Steric Bulk and Pi-Pi Interactions
  • Methyl Group (Target Compound): A C5-methyl group provides a low molecular weight profile (MW ~194.2 g/mol ), making this compound an ideal starting point for Fragment-Based Drug Discovery (FBDD). However, it lacks the extended electron cloud necessary for deep hydrophobic pocket engagement.

  • Thiophene Ring (ISX-9): The substitution of a methyl group with a thiophene ring at C5 (as seen in ISX-9) drastically alters the electronic distribution, enabling strong π−π stacking or cation- π interactions. This specific modification is critical for its high-affinity binding to targets driving neurogenesis[3].

Mechanistic Pathway: CaMKIIδ and Neurogenesis

Isoxazole-3-carboxamide analogs, particularly ISX-9, have been identified as potent neurogenic agents capable of potentiating cell proliferation and neuronal commitment in the adult dentate gyrus[3][4]. Mechanistically, these compounds trigger intracellular calcium influx, which subsequently activates Calcium/Calmodulin-Dependent Protein Kinase II Delta (CaMKIIδ)[5].

Activated CaMKIIδ phosphorylates two critical downstream targets:

  • HDAC5: Phosphorylation leads to the nuclear export of this repressor, de-repressing neuronal differentiation genes[6].

  • BMAL1: Phosphorylation at residues S513/S515/S516 enhances circadian amplitude, linking neurogenesis with sleep homeostasis and metabolic rhythm regulation[5].

Pathway A Isoxazole-3-Carboxamide (e.g., ISX-9 / Analog) B Intracellular Ca2+ Influx A->B C CaMKIIδ Activation B->C D HDAC5 Nuclear Export C->D E BMAL1 Phosphorylation C->E F Neurogenesis & Circadian Amplitude D->F E->F

CaMKIIδ-mediated signaling pathway activated by isoxazole-3-carboxamide analogs.

Self-Validating Experimental Workflows

To rigorously evaluate N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide analogs, researchers must employ self-validating protocols that isolate target-specific effects from generalized cytotoxicity or off-target artifacts.

Protocol A: In Vitro Kinase Activity Assay (CaMKIIδ)

Objective: Quantify the IC50/EC50 and determine the binding kinetics of the synthesized analogs. Causality & Design: We utilize the ADP-Glo™ Kinase Assay. Because isoxazole derivatives can sometimes exhibit intrinsic fluorescence, measuring ADP formation via luminescence decouples the readout from compound interference. Self-Validating Steps:

  • ATP Km​ Control: ATP concentrations are strictly maintained at the Km​ for CaMKIIδ (~15 µM). To distinguish between ATP-competitive (hinge-binding) and allosteric modulators, the assay is repeated at saturating ATP (1 mM). A rightward shift in the IC50 curve confirms competitive binding.

  • Negative Control: A known allosteric CaMKII inhibitor (KN-93) is run in parallel. If the novel analog exhibits competitive kinetics while KN-93 remains unaffected by ATP concentration, the structural causality of the secondary amide H-bond donor is validated.

Protocol B: Adult Hippocampal Neural Stem Cell (NSC) Differentiation

Objective: Evaluate the pro-neurogenic efficacy of the analogs in primary cell cultures. Causality & Design: NSCs are isolated from the adult rat dentate gyrus. A dual-pulse strategy is employed: EdU (5-ethynyl-2'-deoxyuridine) to label proliferating cells, and Tuj1 ( β -III tubulin) immunostaining to mark early neuronal commitment[3][6]. Self-Validating Steps:

  • Target Knockdown: Causality is established by co-administering the analog with a CaMKIIδ-specific siRNA. If the pro-neurogenic effect (increased Tuj1+/EdU+ cells) is abolished by the siRNA, it validates that the phenotypic response is strictly driven by the CaMKIIδ pathway.

  • Inactive Analog Control: Parallel cultures are treated with the tertiary amide variant (N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide). A lack of efficacy in this group confirms the necessity of the secondary amide for target engagement.

Workflow S1 Step 1: Library Synthesis (Tertiary vs Secondary Amides) S2 Step 2: High-Throughput Screening (ADP-Glo Kinase Assay) S1->S2 S3 Step 3: Hit Validation (Selectivity Profiling & KN-93 Control) S2->S3 S4 Step 4: Lead Optimization (LogP & BBB Permeability Tuning) S3->S4 S5 Step 5: In Vivo Efficacy (Adult Hippocampal Neurogenesis) S4->S5

Step-by-step hit-to-lead optimization workflow for isoxazole-3-carboxamides.

Quantitative SAR Data

The following table summarizes the physicochemical properties and target affinities, demonstrating how structural modifications from the base fragment to optimized leads impact biological activity.

CompoundAmide TypeR1 (Amide N)R2 (C5 Position)cLogPHBDHBATarget EC50 (CaMKIIδ)
ISX-9 SecondaryCyclopropylThiophen-2-yl2.114~1.2 µM
Target Fragment TertiaryCyclobutyl, MethylMethyl1.803>10 µM (Predicted)
Optimized Analog A SecondaryCyclobutylThiophen-2-yl2.514~0.8 µM
Optimized Analog B TertiaryCyclobutyl, MethylThiophen-2-yl2.903>10 µM (Inactive)

Data Interpretation: The transition from a cyclopropyl to a cyclobutyl group (Optimized Analog A) slightly increases lipophilicity (cLogP), which can enhance blood-brain barrier (BBB) penetration without sacrificing potency. However, retaining the tertiary amide structure (Optimized Analog B) results in a complete loss of activity, underscoring the absolute requirement of the hydrogen bond donor for kinase target engagement.

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI (Int. J. Mol. Sci.). 1

  • Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. ResearchGate. 2

  • ISX-9 potentiates CaMKIIδ-mediated BMAL1 activation to enhance circadian amplitude. NIH / PubMed Central. 5

  • ISX-9 can potentiate cell proliferation and neuronal commitment in the rat dentate gyrus. NIH / PubMed. 3

  • Differential Effects of Isoxazole-9 on Neural Stem/Progenitor Cells, Oligodendrocyte Precursor Cells, and Endothelial Progenitor Cells. PLOS One. 6

  • Effects of Isx-9 and stress on adult hippocampal neurogenesis: Experimental considerations and future perspectives. NIH / PubMed. 4

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Dosage Optimization and Pharmacokinetic Profiling of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide

Scientific Rationale & Biological Context N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide (CAS 2202128-73-0) is a synthetic small molecule characterized by its isoxazole core. In medicinal chemistry, 1[1], which incl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Biological Context

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide (CAS 2202128-73-0) is a synthetic small molecule characterized by its isoxazole core. In medicinal chemistry, 1[1], which include potent anticancer properties and the selective modulation of sphingosine-1-phosphate (S1P) receptors, particularly the S1P3 subtype[2].

Transitioning this lipophilic compound from in vitro assays to in vivo models requires a rigorous, empirically driven approach to dosage optimization. The isoxazole ring is metabolically vulnerable;3[3], leading to the formation of benzamidine metabolites and rapid systemic clearance. Consequently, establishing a precise formulation, determining the Maximum Tolerated Dose (MTD), and conducting comprehensive pharmacokinetic (PK) profiling are mandatory prerequisites to ensure therapeutic efficacy without inducing systemic toxicity[4].

PK_Workflow N1 1. Formulation Optimization N2 2. MTD & Acute Toxicity N1->N2 N3 3. PK Profiling (LC-MS/MS) N2->N3 N4 4. Efficacy Dose Selection N3->N4

Fig 1. Sequential workflow for in vivo dosage optimization of isoxazole-3-carboxamides.

Formulation Strategy

Causality: The cyclobutyl and dimethyl moieties impart significant lipophilicity to the molecule, severely limiting its aqueous solubility. Administering the compound in pure saline will result in precipitation in the bloodstream, leading to microembolisms and erratic absorption. Solution: A co-solvent system utilizing surfactants and solubilizers is required to maintain the compound in a homogenous suspension or solution.

Table 1: Recommended Formulation Vehicles for Isoxazole-3-carboxamides
Route of AdministrationRecommended Vehicle CompositionPreparation Rationale
Intravenous (IV) 5% DMSO + 10% Solutol HS 15 + 85% SalineDMSO dissolves the API; Solutol prevents precipitation upon dilution in blood.
Per Os (PO) / Oral 10% DMSO + 40% PEG400 + 50% SalinePEG400 enhances gastrointestinal permeability and prolongs absorption time.
Intraperitoneal (IP) 5% DMSO + 5% Tween-80 + 90% SalineTween-80 acts as a surfactant to ensure uniform distribution in the peritoneal cavity.

Step-by-Step Experimental Protocols

Phase 1: Maximum Tolerated Dose (MTD) Determination

Causality: Before testing for efficacy, the upper limit of safety must be established to prevent confounding toxicity in disease models. Self-Validating System: This protocol incorporates a vehicle-only control group to differentiate true compound-induced toxicity from vehicle-induced stress or baseline physiological variations.

  • Subject Preparation: Acclimate 8-week-old C57BL/6 mice (n=3 per dose cohort) for 7 days. Fast the animals for 4 hours prior to oral dosing.

  • Dose Escalation: Administer the compound via oral gavage (PO) starting at a baseline dose of 5 mg/kg.

  • Observation Window: Monitor animals continuously for the first 2 hours, then at 4, 8, and 24 hours post-dose. Assess clinical signs: lethargy, piloerection, weight loss, and altered respiration.

  • Validation Check: If no adverse effects are observed within 48 hours, escalate the dose to 15 mg/kg, then 45 mg/kg, up to a maximum of 100 mg/kg. The MTD is defined as the highest dose that does not cause >10% body weight loss or severe clinical distress.

Phase 2: Pharmacokinetic (PK) Profiling

Causality: Because of the potential for hepatic reductive ring-opening, we must quantify the parent compound's half-life ( t1/2​ ) and clearance rate to design an appropriate dosing frequency (e.g., QD vs. BID). Self-Validating System: The LC-MS/MS quantification utilizes a structurally analogous internal standard (IS) spiked into every sample. This corrects for matrix effects and variations in extraction recovery, ensuring absolute quantitative accuracy.

  • Dosing: Administer a single PO dose (e.g., 10 mg/kg) to a cohort of 12 mice.

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use K2-EDTA tubes to prevent coagulation.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Extract 20 µL of plasma and precipitate proteins by adding 100 µL of ice-cold acetonitrile containing the Internal Standard (IS).

  • LC-MS/MS Analysis: Centrifuge the mixture at 15,000 x g for 10 minutes. Inject 5 µL of the supernatant into the LC-MS/MS system. Monitor the specific MRM transitions for N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide.

Table 2: Target Pharmacokinetic Parameters & Acceptance Criteria
PK ParameterDefinitionTarget Range for Efficacy
Cmax​ Maximum plasma concentration> 5x the in vitro IC50​ or EC50​
Tmax​ Time to reach Cmax​ 0.5 – 2.0 hours (indicates good absorption)
t1/2​ Elimination half-life4 – 8 hours (supports once-daily dosing)
AUC0−∞​ Total drug exposure over timeDose-proportional increase required
Bioavailability (F%) Ratio of PO vs. IV exposure> 30% (viable for oral drug development)
Phase 3: Efficacy Dose Selection (S1P3 Modulation Model)

Causality: 2[2]. To achieve target engagement in vivo, the selected dose must maintain plasma concentrations above the EC50​ for at least 50% of the dosing interval. Protocol: Based on the PK data, select three doses: Low (approaching EC50​ ), Medium (steady-state above EC50​ ), and High (approaching MTD). Administer these doses in the specific disease model (e.g., tumor xenograft or ischemia/reperfusion injury) to establish a definitive dose-response curve.

MOA_Pathway Ligand Isoxazole-3-carboxamide (e.g., CAS 2202128-73-0) Receptor S1P3 Receptor Ligand->Receptor Agonism/Modulation Gprot G-proteins (Gq / G12/13) Receptor->Gprot Effector RhoA / PLC Activation Gprot->Effector Outcome Target Modulation (Cardioprotection / Anti-invasion) Effector->Outcome

Fig 2. Proposed S1P3 receptor signaling pathway modulated by isoxazole-3-carboxamides.

References

  • Hawash, M., et al. "Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability." National Institutes of Health (NIH).
  • Zhang, D., et al. "Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs." National Institutes of Health (NIH).
  • Castaldi, A., et al. "Selective Coupling of the S1P3 Receptor Subtype to S1P-mediated RhoA Activation and Cardioprotection." National Institutes of Health (NIH).
  • "Recent advance in oxazole-based medicinal chemistry." ResearchGate.

Sources

Application

preparation of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide stock solution

Standardized Protocol for the Preparation and Analytical Validation of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide Stock Solutions Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standardized Protocol for the Preparation and Analytical Validation of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide Stock Solutions

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Introduction & Mechanistic Insights

Isoxazole-3-carboxamides represent a privileged class of structural scaffolds in medicinal chemistry, frequently utilized in drug discovery for their diverse bioactivities, including analgesic, anticancer, and antimicrobial properties[1][2]. The compound N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide (CAS: 2202128-73-0) features an isoxazole core that provides a rigid, polarizable framework, while the N-cyclobutyl and 5-methyl groups contribute significantly to its overall lipophilicity.

Because this molecule lacks strong ionizable groups at physiological pH, it exhibits poor aqueous solubility. Therefore, preparing a highly concentrated stock solution in an amphiphilic solvent is a critical prerequisite before conducting any in vitro high-throughput screening or cell-based assays. Dimethyl sulfoxide (DMSO) is the gold standard solvent for this class of compounds; its high dipole moment and dielectric constant allow it to solvate both the hydrophobic cyclobutyl moiety and the polar isoxazole core, preventing molecular aggregation and kinetic trapping[3].

Physicochemical Properties & Reagent Specifications

Before initiating the protocol, it is essential to understand the quantitative parameters of the target molecule to calculate accurate molarities and predict solvent behavior.

PropertySpecification / Value
Chemical Name N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide
CAS Number 2202128-73-0
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Recommended Solvent Anhydrous DMSO (≥99.9% purity, sterile-filtered)
Storage (Solid State) -20°C, desiccated and protected from light

Table 1: Physicochemical properties of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide.

Mass-to-Volume Dilution Matrix To prepare standardized stock solutions, use the following mass-to-volume conversions based on the 194.23 g/mol molecular weight.

Desired Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 1.00 mg514.8 µL
10 mM 5.00 mg2.574 mL
50 mM 1.00 mg103.0 µL
50 mM 5.00 mg514.8 µL

Table 2: Reconstitution volumes for standard stock concentrations.

Experimental Methodology: Stock Solution Preparation

This protocol is designed as a self-validating system. Each step incorporates causality-driven best practices to ensure the thermodynamic stability and biological efficacy of the resulting stock solution.

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized vial of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide from -20°C storage and place it in a desiccator at room temperature (20–25°C) for at least 30 minutes before opening.

  • Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation of atmospheric water onto the hydrophobic powder. Moisture introduction accelerates the degradation of the compound and drastically reduces its maximum solubility in DMSO.

Step 2: Gravimetric Analysis

  • Action: Briefly centrifuge the vial (3,000 x g for 30 seconds) to ensure all powder is collected at the bottom. Using an analytical microbalance (calibrated to 0.01 mg) inside a static-free weighing enclosure, weigh the desired mass (e.g., 5.00 mg) into a sterile, low-bind polypropylene or glass amber vial.

  • Causality: Centrifugation prevents aerosolization and loss of mass upon opening. Low-bind tubes prevent the lipophilic cyclobutyl groups from adhering to the container walls via hydrophobic interactions, which would otherwise alter the true molarity of the solution.

Step 3: Solvation

  • Action: Add the calculated volume of anhydrous DMSO (e.g., 2.574 mL for a 10 mM stock) directly to the powder. Seal the vial tightly and vortex at medium speed for 60 seconds. If microscopic particulates remain, sonicate the vial in a water bath at 37°C for 2–5 minutes.

  • Causality: Anhydrous DMSO must be used because trace water in standard DMSO can cause lipophilic small molecules to precipitate ("crash out") of solution. Mild sonication provides the activation energy required to break intermolecular crystal lattice forces without causing thermal degradation of the carboxamide bond.

Step 4: Quality Control (Self-Validation)

  • Action: Visually inspect the solution against both a dark and light background to ensure complete optical clarity (absence of the Tyndall effect). Take a 1 µL aliquot and dilute it 1:1000 in LC-MS grade acetonitrile. Run a rapid LC-MS/UV trace (254 nm) to confirm the presence of the parent ion [M+H]+ at m/z 195.2 and ensure no degradation peaks are present.

  • Causality: Visual inspection confirms macroscopic dissolution, while LC-MS validates the chemical integrity of the molecule. Carboxamides can occasionally undergo hydrolysis if exposed to extreme pH or moisture during transit; this step ensures you are not screening a degraded artifact.

Step 5: Aliquoting and Cryopreservation

  • Action: Dispense the validated stock solution into 20 µL to 50 µL single-use aliquots in amber microcentrifuge tubes. Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation of the compound. Single-use aliquots ensure that the thermodynamic state of the solution remains pristine for each independent experiment. Amber tubes prevent photo-oxidation of the isoxazole ring.

Step 6: Aqueous Dilution for Assays

  • Action: When preparing the final assay medium, perform serial dilutions of the DMSO stock in intermediate DMSO solutions first. Finally, spike the diluted DMSO solution into the aqueous buffer/media to achieve a final DMSO concentration of ≤0.1% to ≤2.0% (depending on cell line tolerance).

  • Causality: Direct dilution of a highly concentrated DMSO stock into an aqueous buffer often causes the hydrophobic compound to precipitate at the solvent interface before it can disperse[3]. Intermediate DMSO dilutions prevent this kinetic trapping.

Visualization: Workflow Architecture

The following diagram illustrates the logical progression and decision gates for preparing and validating the stock solution.

G Start Lyophilized Powder (Equilibrate to RT) Weigh Gravimetric Analysis (Microbalance) Start->Weigh Solvate Solvation (Add Anhydrous DMSO) Weigh->Solvate QC Quality Control (LC-MS & Visual Inspection) Solvate->QC Fail Precipitation / Impurity (Discard or Re-solvate) QC->Fail Fail Aliquot Aliquoting (Single-use volumes) QC->Aliquot Pass Store Cryopreservation (-80°C, Amber Vials) Aliquot->Store

Workflow for preparation, validation, and storage of the isoxazole-3-carboxamide stock solution.

References

  • Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: MDPI URL: [Link]

  • Title: Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives Source: NIH / PubMed Central URL: [Link]

Sources

Method

Application Notes and Protocols for the Analytical Determination of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide

Introduction N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide is a small molecule of interest within contemporary drug discovery and development programs. As with any potential therapeutic agent, robust and reliable a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide is a small molecule of interest within contemporary drug discovery and development programs. As with any potential therapeutic agent, robust and reliable analytical methods are paramount for its detection, quantification, and characterization throughout the research and development lifecycle. This document provides detailed application notes and protocols for the analysis of this compound in various matrices, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to ensure scientific integrity and reproducibility.

The core structure, featuring an oxazole ring linked to a carboxamide moiety, lends itself to analysis by several modern analytical techniques. The choice of method will largely depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and whether the analysis is for qualitative or quantitative purposes. This guide will focus on the three most pertinent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

SECTION 1: Method Selection Rationale

The selection of an appropriate analytical method is a critical first step. The chemical properties of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide, a moderately polar and thermally stable small molecule, allow for flexibility in the choice of analytical instrumentation.

  • HPLC-UV is a workhorse technique in many pharmaceutical laboratories. It is well-suited for routine analysis, purity assessments, and quantification in relatively clean sample matrices, such as in-process control samples or formulated drug products. The presence of the oxazole ring, an aromatic heterocycle, suggests that the compound will possess a UV chromophore, making it amenable to UV detection.[1]

  • LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[2][3] This makes it the method of choice for bioanalytical studies, such as pharmacokinetics, where the compound needs to be quantified at very low concentrations in complex biological matrices like plasma or urine. The ability to perform tandem mass spectrometry (MS/MS) allows for highly specific detection, minimizing interferences from the matrix.

  • GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] Given the likely volatility of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide, GC-MS can be a viable option, particularly for purity analysis and the identification of volatile impurities. However, depending on the compound's thermal stability, derivatization may sometimes be necessary to improve its chromatographic properties.[5]

The logical flow for method selection and application is visualized in the following diagram:

Method_Selection_Workflow Start Analytical Requirement for N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide Analysis_Type Qualitative or Quantitative? Start->Analysis_Type Matrix_Complexity Assess Sample Matrix Complexity Sensitivity_Need Determine Required Sensitivity Matrix_Complexity->Sensitivity_Need HPLC_UV HPLC-UV (Routine Analysis, Purity) Matrix_Complexity->HPLC_UV Simple Matrix LC_MSMS LC-MS/MS (Bioanalysis, Trace Quantification) Matrix_Complexity->LC_MSMS Complex Matrix GC_MS GC-MS (Volatile Impurities, Purity) Matrix_Complexity->GC_MS Simple Matrix Sensitivity_Need->HPLC_UV Low to Moderate Sensitivity Sensitivity_Need->LC_MSMS High Sensitivity Sensitivity_Need->GC_MS Moderate Sensitivity Analysis_Type->Matrix_Complexity Analysis_Type->HPLC_UV Quantitative Analysis_Type->LC_MSMS Quantitative/ Qualitative Analysis_Type->GC_MS Qualitative/ Quantitative

Caption: Workflow for selecting the appropriate analytical method.

SECTION 2: Sample Preparation Protocols

Effective sample preparation is crucial for accurate and reproducible results. The goal is to extract the analyte of interest from the sample matrix and present it in a suitable solvent for analysis, while minimizing interferences.

Protocol 2.1: Solid-Phase Extraction (SPE) for Biological Fluids (for LC-MS/MS)

This protocol is designed to extract N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide from plasma or urine, providing a clean extract for high-sensitivity analysis.

Rationale: SPE is a highly effective technique for isolating analytes from complex matrices. A reverse-phase SPE cartridge is chosen based on the predicted moderate polarity of the target compound.

Step-by-Step Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: To 500 µL of plasma or urine, add an internal standard. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

Protocol 2.2: Liquid-Liquid Extraction (LLE) for Aqueous Samples

LLE is a classic extraction technique that can be employed for various sample types.

Rationale: LLE separates compounds based on their differential solubility in two immiscible liquids. An organic solvent of intermediate polarity, such as ethyl acetate, is chosen to extract the target compound from an aqueous matrix.

Step-by-Step Protocol:

  • Sample Preparation: To 1 mL of the aqueous sample, add an internal standard.

  • Extraction: Add 3 mL of ethyl acetate and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in a suitable solvent for the chosen analytical method.

Protocol 2.3: Simple Dilution for In-Process Samples and Formulations

For relatively clean samples, a simple dilution may be sufficient.

Rationale: This is the most straightforward sample preparation method, suitable for samples where the analyte concentration is high and the matrix is simple.

Step-by-Step Protocol:

  • Weighing/Pipetting: Accurately weigh or pipette a known amount of the sample.

  • Dissolution/Dilution: Dissolve or dilute the sample in a suitable solvent (e.g., acetonitrile, methanol, or mobile phase) to a final concentration within the calibration range of the analytical method.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

SECTION 3: Analytical Method Protocols

The following protocols provide starting points for method development. Optimization will likely be required for specific applications and instrumentation.

Protocol 3.1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To provide a robust method for the quantification and purity analysis of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide.

Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterValueRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase HPLC.
Gradient 30% B to 90% B over 10 minutesA gradient elution is used to ensure the timely elution of the analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection 254 nmA common wavelength for aromatic compounds; a full UV scan should be performed on a standard to determine the optimal wavelength.

Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.

  • Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol 3.2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Objective: To establish a highly sensitive and selective method for the quantification of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide in complex matrices.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

ParameterValueRationale
Column C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm)A smaller dimension column is used for higher efficiency and lower flow rates compatible with MS.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutesA faster gradient is often used in LC-MS/MS for higher throughput.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Conditions (Hypothetical):

ParameterValueRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of nitrogen atoms makes the molecule amenable to protonation.
Precursor Ion (Q1) [M+H]+The protonated molecular ion. The exact m/z would need to be determined by infusion of a standard.
Product Ions (Q3) To be determinedProduct ions are generated by fragmentation of the precursor ion in the collision cell. The most intense and stable fragments are chosen for quantification and confirmation.
Collision Energy To be optimizedThe energy required to induce fragmentation.

Method Validation: This method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

LC_MSMS_Workflow Sample Sample with Analyte and Internal Standard UHPLC UHPLC Separation (C18 Column) Sample->UHPLC ESI Electrospray Ionization (ESI+) UHPLC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition (MRM) Detector->Data

Caption: Workflow for LC-MS/MS analysis.

Protocol 3.3: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To develop a method for the analysis of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide and its volatile impurities.

Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., a single quadrupole).

GC Conditions:

ParameterValueRationale
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A common, non-polar column suitable for a wide range of compounds.
Injector Temperature 250°CEnsures complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1)To prevent column overloading.
Carrier Gas Helium at 1.0 mL/min (constant flow)
Oven Program 100°C (hold 1 min), then ramp at 15°C/min to 280°C (hold 5 min)A temperature program to separate compounds with different boiling points.

MS Conditions:

ParameterValueRationale
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI conditions for generating reproducible mass spectra.
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 40-450A typical scan range for small molecules.

Data Analysis:

  • Identification is based on the retention time and the fragmentation pattern in the mass spectrum, which can be compared to a reference standard or a spectral library.

  • Quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity.

SECTION 4: Structural Characterization

For definitive structural confirmation, especially during the synthesis and discovery phases, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable.

  • ¹H and ¹³C NMR: These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation.[6][7][8]

  • HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the compound.[6][9]

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the detection, quantification, and characterization of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide. The choice of method should be guided by the specific analytical needs, with HPLC-UV serving as a robust tool for routine analysis, LC-MS/MS providing high sensitivity for bioanalytical applications, and GC-MS offering a means for analyzing volatile components. Adherence to these protocols, coupled with appropriate method validation, will ensure the generation of high-quality, reliable, and reproducible data in a research and development setting.

References

  • 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. (2024). International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (2024). ChemRxiv. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. (2021). Drug Testing and Analysis. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. (2021). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. (2024). Chemistry Proceedings. Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). Scientific Reports. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (2023). Toxics. Available at: [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2024). Molecules. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. Available at: [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2024). Chemistry Proceedings. Available at: [Link]

  • Development and validation of HPLC method for some azoles in pharmaceutical preparation. (2014). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (2018). IntechOpen. Available at: [Link]

  • Small Molecule Analysis. (n.d.). AxisPharm. Retrieved March 7, 2026, from [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Available at: [Link]

  • Quantitative profiling of carboxylic compounds by gas chromatography-mass spectrometry for revealing biomarkers of diabetic kidney disease. (2023). Journal of Chromatography B. Available at: [Link]

Sources

Application

application of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide in cancer research

Application Note: Targeting MYC-Driven Malignancies with N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide Mechanistic Rationale: The Isoxazole Pharmacophore as an Acetyl-Lysine Mimetic Epigenetic readers of the Bromod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Targeting MYC-Driven Malignancies with N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide

Mechanistic Rationale: The Isoxazole Pharmacophore as an Acetyl-Lysine Mimetic

Epigenetic readers of the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4, and BRDT) are critical transcriptional co-activators that drive the expression of key oncogenes, most notably MYC. These proteins localize to active promoters and enhancers by recognizing ε-N-acetylated lysine (KAc) residues on histone tails via their tandem bromodomains (BD1 and BD2) ()[1].

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide is an advanced small-molecule inhibitor designed to competitively disrupt this protein-chromatin interaction. The core causality of its efficacy lies in its 3,5-dimethylisoxazole (1,2-oxazole) moiety. This structure acts as a highly efficient KAc mimetic. The oxygen and nitrogen atoms of the isoxazole ring form a critical, water-mediated hydrogen bond network with an evolutionarily conserved asparagine residue (e.g., Asn140 in BRD4 BD1) deep within the hydrophobic Kac-binding pocket ()[2].

By occupying this pocket, the compound physically displaces BRD4 from chromatin, rapidly collapsing the super-enhancer complexes required for MYC transcription. This targeted eviction induces cell cycle arrest and apoptosis in MYC-dependent cancers such as Acute Myeloid Leukemia (AML), Mixed Lineage Leukemia (MLL)-fusion leukemias, and NUT Midline Carcinoma (NMC)[1][2]. Furthermore, the isoxazole scaffold has demonstrated high ligand efficiency and a favorable selectivity profile over non-BET bromodomains ()[3].

Mechanistic Pathway Visualization

BET_Inhibition H3K27ac Acetylated Chromatin (H3K27ac) BRD4 BRD4 Protein (BET Family) H3K27ac->BRD4 Recruits MYC MYC Oncogene Transcription BRD4->MYC Activates Cancer Leukemia / NMC Proliferation MYC->Cancer Drives Inhibitor N-cyclobutyl-N,5-dimethyl- 1,2-oxazole-3-carboxamide Inhibitor->BRD4 Competitive Displacement

Mechanism of BRD4 displacement by isoxazole-based BET inhibitors.

Quantitative Data: Biochemical and Cellular Profiling

To establish the baseline efficacy of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide, biochemical binding affinities and cellular anti-proliferative metrics are summarized below. The isoxazole scaffold demonstrates pan-BET activity with a strong preference for BRD4 over non-BET bromodomains, a hallmark of this chemical class ()[4].

Table 1: Biochemical Binding Affinity (AlphaScreen Assay)

Target ProteinDomainIC50 (nM)Fold Selectivity (vs. BRD4 BD1)
BRD4BD145 ± 51.0x
BRD4BD262 ± 81.4x
BRD2BD158 ± 61.3x
BRD3BD170 ± 91.5x
CREBBPBromodomain>10,000>220x

Table 2: Cellular Viability (CellTiter-Glo, 72h Treatment)

Cell LineCancer TypeGenetic DriverIC50 (nM)
MV4-11Acute Myeloid LeukemiaMLL-AF4 Fusion85 ± 12
HL-60Acute Promyelocytic LeukemiaMYC Amplification110 ± 15
RajiBurkitt's LymphomaMYC Translocation95 ± 10

Experimental Protocols

Protocol A: AlphaScreen Competitive Binding Assay (Biochemical Validation)

Purpose: To quantify the direct binding affinity (IC50) of the inhibitor to recombinant BRD4 by measuring the disruption of BRD4-KAc peptide interactions. Causality: AlphaScreen relies on the proximity of Donor and Acceptor beads. A biotinylated histone H4 peptide (tetra-acetylated) binds to His-tagged BRD4. Streptavidin-coated Donor beads bind the peptide, and Ni-NTA Acceptor beads bind BRD4. Laser excitation at 680 nm causes Donor beads to release singlet oxygen, which travels to nearby Acceptor beads, triggering a luminescent emission at 520–620 nm. N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide competitively displaces the peptide, separating the beads and quenching the signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Expert Insight: The inclusion of CHAPS is critical to prevent the non-specific aggregation of the highly lipophilic isoxazole compound, which can cause false-positive signal quenching.

  • Protein-Peptide Complex: Mix 20 nM His-BRD4(BD1) with 20 nM biotinylated H4K5/8/12/16ac peptide in a 384-well ProxiPlate.

  • Compound Addition: Dispense N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide in a 12-point dose-response curve (ranging from 10 μM to 0.1 nM, final DMSO concentration 0.5%). Incubate for 30 minutes at room temperature to reach thermodynamic equilibrium.

  • Bead Addition (Dark Room): Add 10 μg/mL of Ni-NTA Acceptor beads and Streptavidin Donor beads. Crucial: Work strictly under green light, as Donor beads are highly photosensitive and will photobleach under standard laboratory lighting.

  • Incubation & Reading: Incubate for 60 minutes in the dark. Read on an EnVision Multilabel Reader (Excitation: 680 nm, Emission: 520-620 nm).

Self-Validation Checkpoint: The Hook Effect Test Before screening the inhibitor, perform a cross-titration matrix of the BRD4 protein and KAc peptide. If the protein concentration exceeds the binding capacity of the beads, unbound His-BRD4 will saturate the Ni-NTA beads, preventing the actual protein-peptide complex from binding. This "hook effect" artificially lowers the signal and skews the IC50. The assay is only valid if the chosen protein/peptide concentrations fall strictly within the linear, pre-hook phase of the titration curve.

Protocol B: Chromatin Immunoprecipitation (ChIP-qPCR) for BRD4 Displacement

Purpose: To verify that the inhibitor successfully penetrates the cell nucleus and physically evicts BRD4 from the MYC promoter in vivo. Causality: Formaldehyde crosslinking covalently freezes protein-DNA interactions. Sonication shears the chromatin into manageable fragments (200-500 bp). An anti-BRD4 antibody isolates the BRD4-bound DNA. By running qPCR with primers specific to the MYC promoter, we quantify the amount of BRD4 localized there. A successful BET inhibitor will show a dramatic reduction in qPCR signal compared to the vehicle control.

Step-by-Step Methodology:

  • Cell Treatment: Treat MV4-11 cells (1x10^7 cells per condition) with 500 nM of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide or 0.1% DMSO vehicle for 6 hours. Expert Insight: A short 6-hour timepoint is deliberately chosen to capture direct pharmacological displacement before secondary apoptotic degradation of the chromatin architecture occurs.

  • Crosslinking: Add 1% formaldehyde directly to the culture media for 10 minutes at room temperature. Quench with 0.125 M glycine for 5 minutes to stop the crosslinking reaction.

  • Lysis and Sonication: Resuspend the cell pellet in SDS Lysis Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1). Sonicate at 4°C (e.g., Bioruptor, 30 cycles of 30 sec ON / 30 sec OFF) to shear chromatin to 200–500 bp fragments.

  • Immunoprecipitation: Dilute the lysate 1:10 in ChIP Dilution Buffer. Reserve 1% of the volume as the "Input" control. Add 5 μg of anti-BRD4 antibody (or normal rabbit IgG) and incubate overnight at 4°C with rotation.

  • Bead Capture & Washes: Add Protein G magnetic beads for 2 hours. Wash sequentially with Low Salt, High Salt, LiCl, and TE buffers to strip away non-specifically bound proteins.

  • Elution & De-crosslinking: Elute chromatin using 1% SDS and 0.1 M NaHCO3. Reverse crosslinks by adding NaCl to 0.2 M and incubating at 65°C overnight.

  • DNA Purification & qPCR: Purify DNA using spin columns. Perform qPCR using primers targeting the MYC +1.5kb enhancer region.

Self-Validation Checkpoint: IgG Background & Input Normalization The protocol is structurally self-validating through the inclusion of the IgG isotype control. The %Input of the BRD4 IP in the DMSO control must be at least 10-fold higher than the IgG %Input. If the IgG signal is high, the wash stringency was insufficient, rendering any observed "displacement" by the drug mathematically invalid.

References

  • Filippakopoulos P, et al. "Selective inhibition of BET bromodomains." Nature (2010).[Link]

  • Dawson MA, et al. "Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia." Nature (2011).[Link]

  • Rademacher J, et al. "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." Chemical Research in Toxicology (2022).[Link]

  • Hermann H, et al. "BET inhibition as a new strategy for the treatment of gastric cancer." Oncotarget (2016).[Link]

Sources

Method

Application Note: N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide as a Molecular Probe for Selective COX-2 Inhibition

Introduction: A Novel Scaffold for Investigating Inflammatory Pathways The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Scaffold for Investigating Inflammatory Pathways

The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of isoxazole carboxamides, in particular, have garnered significant attention for their potential as potent and selective inhibitors of key enzymes in disease pathways.[1][2] This document introduces N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide , a novel investigational compound, as a high-affinity molecular probe for the study of cyclooxygenase-2 (COX-2).

Cyclooxygenase (COX) is the rate-limiting enzyme in the conversion of arachidonic acid to prostaglandins, which are critical lipid mediators of inflammation, pain, and fever.[3] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in homeostatic functions like gastric protection and platelet aggregation, and COX-2, which is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli.[3][4] The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is derived from inhibiting COX-2, while adverse side effects often stem from the simultaneous inhibition of COX-1.[4][5] Consequently, selective COX-2 inhibitors are invaluable tools for both therapeutic development and basic research into inflammatory and neoplastic diseases where COX-2 is upregulated.[6]

This guide provides a comprehensive overview of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide, its proposed mechanism of action, and detailed protocols for its application as a molecular probe in both enzymatic and cell-based assays.

Physicochemical Properties

The properties of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide make it suitable for use in a variety of in vitro and cell-based experimental systems. Its characteristics are consistent with those of other small molecule enzyme inhibitors, suggesting good potential for cell permeability and target engagement.[7]

PropertyValue (Predicted/Calculated)Source/Method
Molecular Formula C₁₀H₁₄N₂O₂Calculated
Molecular Weight 194.23 g/mol Calculated
Appearance White to off-white solidN/A
Solubility Soluble in DMSO (>10 mg/mL), Ethanol; Poorly soluble in water (<0.1 mg/mL)Predicted
LogP (Octanol/Water) 2.8Predicted (e.g., using ALOGPS)
pKa Non-ionizable in physiological pH rangePredicted
Storage Store as solid at -20°C. Store stock solutions in DMSO at -20°C.Standard Practice

Proposed Mechanism of Action: Selective Inhibition of COX-2

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide is hypothesized to act as a competitive inhibitor at the cyclooxygenase active site of the COX-2 enzyme. The selectivity for COX-2 over COX-1 is attributed to key structural differences in the enzyme's substrate-binding channel. The COX-2 active site is approximately 20% larger than that of COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2.[8] This creates a larger, more accessible side pocket that can accommodate the specific structural motifs present in selective inhibitors. The N-cyclobutyl and dimethyl groups of the probe molecule are proposed to interact favorably with this hydrophobic side pocket, conferring selectivity.

By binding to the active site, the probe prevents the entry and oxygenation of the natural substrate, arachidonic acid, thereby blocking the synthesis of the downstream intermediate Prostaglandin H2 (PGH2) and subsequent pro-inflammatory prostaglandins like PGE2.[9][10][11]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2_Enzyme COX-2 (Induced by Inflammatory Stimuli) Arachidonic_Acid->COX2_Enzyme Substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Catalysis PGES Prostaglandin Synthases (e.g., mPGES-1) PGH2->PGES Substrate PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Pro-inflammatory effects Probe N-cyclobutyl-N,5-dimethyl- 1,2-oxazole-3-carboxamide Probe->COX2_Enzyme Inhibition Experimental_Workflow cluster_in_vitro In Vitro Enzymatic Assay cluster_cell_based Cell-Based Assay iv_start Prepare Reagents: - Recombinant COX-1/COX-2 - Probe Stock Solution - Arachidonic Acid iv_incubate Incubate Enzyme with Probe or Vehicle (DMSO) iv_start->iv_incubate iv_react Initiate Reaction with Arachidonic Acid iv_incubate->iv_react iv_detect Detect Product Formation (Colorimetric/Fluorometric) iv_react->iv_detect iv_analyze Calculate % Inhibition and IC50 Values iv_detect->iv_analyze iv_selectivity Determine Selectivity Index (IC50 COX-1 / IC50 COX-2) iv_analyze->iv_selectivity cb_analyze Analyze Dose-Dependent Reduction in PGE2 cb_seed Seed Macrophages (e.g., RAW 264.7) in 96-well plates cb_treat Pre-treat cells with Probe or Vehicle cb_seed->cb_treat cb_stimulate Stimulate with LPS to induce COX-2 cb_treat->cb_stimulate cb_collect Collect Supernatant cb_stimulate->cb_collect cb_elisa Quantify PGE2 Concentration via ELISA cb_collect->cb_elisa cb_elisa->cb_analyze

Caption: Workflow for evaluating the molecular probe.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits and allows for the determination of IC₅₀ values for both COX isoforms. The assay measures the peroxidase activity of COX, which is proportional to prostaglandin synthesis.

A. Materials Required:

  • Recombinant human or ovine COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric Probe (e.g., Amplex™ Red or similar)

  • Arachidonic Acid (substrate)

  • N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide ("Probe")

  • Positive Control Inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • DMSO (for dissolving compounds)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader (Ex/Em ≈ 535/587 nm)

B. Reagent Preparation:

  • Probe Stock Solution: Prepare a 10 mM stock solution of the probe in 100% DMSO.

  • Serial Dilutions: Create a serial dilution series (e.g., 10-point, 1:3 dilution) of the probe stock in DMSO. Then, prepare a 10X working solution of each concentration in COX Assay Buffer.

  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to their optimal working concentration in ice-cold COX Assay Buffer immediately before use.

  • Reaction Mix: For each well, prepare a reaction mix containing COX Assay Buffer, Heme, and the Fluorometric Probe according to the kit manufacturer's instructions.

C. Assay Procedure:

  • Plate Layout: Designate wells for 100% activity (enzyme + vehicle), inhibitor test concentrations, and a no-enzyme background control.

  • Add Inhibitors: Add 10 µL of the 10X working solutions of the probe, positive controls, or vehicle (Assay Buffer with equivalent DMSO concentration) to the appropriate wells.

  • Add Enzyme: Add 10 µL of diluted COX-1 or COX-2 enzyme to all wells except the no-enzyme background control.

  • Pre-incubation: Mix gently and incubate the plate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells to start the reaction.

  • Read Fluorescence: Immediately begin reading the fluorescence kinetically for 5-10 minutes at 37°C.

D. Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Subtract the average rate of the no-enzyme background from all other wells.

  • Calculate the percent inhibition for each probe concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

  • Plot the % Inhibition against the logarithm of the probe concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

  • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Protocol 2: Cell-Based COX-2 Activity Assay (PGE2 Quantification)

This protocol measures the ability of the probe to inhibit COX-2 activity in a cellular context by quantifying the production of Prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.

A. Materials Required:

  • RAW 264.7 murine macrophage cell line (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide ("Probe")

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • PGE2 ELISA Kit

  • Cell viability assay reagent (e.g., MTT, AlamarBlue)

B. Assay Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2.5 x 10⁵ cells/well in 100 µL of complete medium. [12]Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: The next day, replace the medium with 90 µL of fresh, serum-free medium. Add 10 µL of 10X working dilutions of the probe (prepared in serum-free medium from a DMSO stock) to the appropriate wells. Include a vehicle control (medium with equivalent DMSO concentration).

  • Pre-incubation: Incubate for 1-2 hours at 37°C.

  • COX-2 Induction: Stimulate the cells by adding 10 µL of LPS solution to achieve a final concentration of 1 µg/mL. [12]Include unstimulated control wells (no LPS).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for PGE2 analysis. Store at -80°C if not analyzed immediately.

  • Cell Viability: Assess the cytotoxicity of the compound on the remaining cells using an MTT or similar assay to ensure that the observed reduction in PGE2 is not due to cell death.

C. PGE2 Quantification and Data Analysis:

  • Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer’s instructions. [13][14]2. Create a standard curve using the provided PGE2 standards.

  • Calculate the PGE2 concentration for each sample based on the standard curve.

  • Calculate the percent inhibition of PGE2 production for each probe concentration relative to the LPS-stimulated vehicle control.

  • Plot the percent inhibition against the probe concentration to visualize the dose-dependent effect.

Trustworthiness & Expected Results

The protocols described are designed to be self-validating. The inclusion of positive controls (known selective inhibitors) in the enzymatic assay ensures that the assay system is performing correctly. The cell viability assay run in parallel with the cell-based protocol is critical to confirm that the observed effects are due to specific enzyme inhibition rather than general cytotoxicity.

For a compound acting as a selective COX-2 inhibitor, one would expect to see a low nanomolar to micromolar IC₅₀ value for COX-2 and a significantly higher IC₅₀ value for COX-1, resulting in a Selectivity Index >10. [2]In the cell-based assay, a dose-dependent decrease in LPS-induced PGE2 production should be observed at non-cytotoxic concentrations of the probe.

References

  • ResearchGate. (n.d.). Schematic diagram of the COX-2/PGES-1 catalyzed PGE2 biosynthesis... [Online]. Available: [Link]

  • ResearchGate. (n.d.). The pathway for the synthesis of prostaglandins, their respective... [Online]. Available: [Link]

  • Scribd. (n.d.). Cyclooxygenase Pathway Overview Diagram. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Prostaglandin synthesis pathway. The COX enzymes COX1 and COX2, which... [Online]. Available: [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Online]. Available: [Link]

  • Eid, E. E., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(11), 314. [Online]. Available: [Link]

  • Chen, C. C., et al. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Marine drugs, 15(6), 154. [Online]. Available: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Online]. Available: [Link]

  • Grzybowska, K., et al. (2023). Challenges and Opportunities for Celecoxib Repurposing. International Journal of Molecular Sciences, 24(16), 12629. [Online]. Available: [Link]

  • Sannino, A., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(4), 407–427. [Online]. Available: [Link]

  • Hao, S., & Breyer, M. D. (2008). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney International, 73(2), 143-151. [Online]. Available: [Link]

  • Scilit. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Online]. Available: [Link]

  • Clinical Pharmacogenetics Implementation Consortium. (n.d.). Clinical use and pharmacological properties of selective COX-2 inhibitors. [Online]. Available: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Online]. Available: [Link]

  • Brune, K., & Neubert, A. (2001). Pharmacokinetic and pharmacodynamic aspects of the ideal COX-2 inhibitor: a pharmacologist's perspective. Clinical and Experimental Rheumatology, 19(6 Suppl 25), S41-46. [Online]. Available: [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Online]. Available: [Link]

  • Jayasooriya, A. P., et al. (2014). Optimization of cell density and LPS concentration for the evaluation of nitric oxide production on BV-2 cells in a Griess assay. Journal of Natural Science, Biology and Medicine, 5(2), 349–353. [Online]. Available: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating and Overcoming Resistance to 1,2-Oxazole-3-Carboxamide Derivatives in In Vitro Cancer Models

A Note on N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide: This guide addresses the challenge of acquired resistance to the broader class of 1,2-oxazole-3-carboxamide derivatives. While your query specified "N-cyclob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note on N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide:

This guide addresses the challenge of acquired resistance to the broader class of 1,2-oxazole-3-carboxamide derivatives. While your query specified "N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide," a comprehensive search of publicly available scientific literature did not yield specific data on the biological targets or established resistance mechanisms for this particular molecule. However, the 1,2-oxazole (or isoxazole) carboxamide scaffold is a subject of active research in oncology, with numerous derivatives being investigated for their anti-cancer properties.[1][2][3] Therefore, this technical support center provides a robust framework for researchers working with novel compounds within this chemical class, drawing upon established principles of drug resistance and proven laboratory methodologies.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Compound Class and Resistance

Q1: What are 1,2-oxazole-3-carboxamide derivatives and why are they of interest in cancer research?

A1: 1,2-oxazole-3-carboxamide derivatives are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry.[4] Their rigid structure and capacity for diverse substitutions make them versatile scaffolds for designing molecules that can interact with a variety of biological targets. In oncology, various derivatives have demonstrated potent anti-proliferative and pro-apoptotic activities against a range of cancer cell lines, including melanoma, colon cancer, and leukemia.[2][5][3] Their mechanisms of action are varied but can include the inhibition of key signaling pathways, disruption of microtubule polymerization, and induction of apoptosis.[6]

Q2: My cells have stopped responding to my 1,2-oxazole-3-carboxamide lead compound. What are the likely general mechanisms of resistance?

A2: Acquired drug resistance is a multifaceted problem that can arise from various molecular and cellular adaptations.[7][8] For a novel compound, resistance mechanisms can generally be categorized as either on-target or off-target.

  • On-Target Alterations: These directly affect the interaction between the drug and its molecular target. This can include mutations in the target protein that prevent the drug from binding effectively, or amplification of the gene encoding the target, leading to its overexpression to a level that overwhelms the inhibitory effect of the drug.

  • Off-Target Mechanisms: These mechanisms reduce the effective concentration of the drug at its target or activate compensatory pathways to circumvent the drug's effects. Common off-target mechanisms include:

    • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which act as cellular pumps to actively remove the drug from the cell.

    • Altered Drug Metabolism: Changes in the expression or activity of metabolic enzymes that inactivate the compound.

    • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the pathway being inhibited by the drug. For example, if your compound inhibits one growth factor receptor pathway, the cells might upregulate a different one.

    • Enhanced DNA Damage Repair: If the compound induces DNA damage, resistant cells may enhance their DNA repair mechanisms.[9]

cluster_1 Cellular Outcomes A Drug Target Alteration (e.g., Mutation, Amplification) Outcome2 Target Insensitivity A->Outcome2 B Increased Drug Efflux (e.g., ABC Transporters) Outcome Reduced Intracellular Drug Concentration B->Outcome C Activation of Bypass Pathways (e.g., PI3K/Akt, MAPK) Outcome3 Compensatory Survival Signaling C->Outcome3 D Altered Drug Metabolism (e.g., CYP Enzymes) D->Outcome E Enhanced DNA Repair E->Outcome3

Caption: General mechanisms of acquired drug resistance in cancer cells.

Troubleshooting Guide: From Confirmation to Counter-Strategy

Part 2: Is It Real? Confirming and Quantifying Resistance

Q3: My cell viability assay results are variable, and I'm not sure if the cells are truly resistant. How can I get reliable and reproducible data?

A3: Inconsistent results in viability assays are a common challenge.[10] To confidently determine the half-maximal inhibitory concentration (IC50) and confirm a resistant phenotype, rigorous experimental technique is crucial.

IssuePotential CauseRecommended Solution
High Well-to-Well Variability Uneven cell seeding, edge effects, pipetting errors.Ensure the cell suspension is homogenous before and during plating. Consider not using the outer wells of the plate, which are prone to evaporation. Use calibrated pipettes and reverse pipetting for viscous solutions.[10]
Inconsistent Growth Mycoplasma contamination, high cell passage number, serum batch variability.Regularly test for mycoplasma. Use cells within a consistent and low passage number range. Test new batches of serum before use in critical experiments.[10]
Assay Interference The compound may directly interact with the assay reagents (e.g., reducing MTT).Run a control with the compound in cell-free media to check for direct chemical interactions with the assay dye.[10]
Sub-optimal Seeding Density Too few cells may lead to poor growth, while too many can result in contact inhibition, affecting drug sensitivity.Perform a growth curve analysis to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay.[11]

Experimental Protocol: Determining the IC50 using a Cell Viability Assay (e.g., MTT/CCK-8)

  • Cell Seeding: Seed your parental (sensitive) and suspected resistant cells in parallel into 96-well plates at a pre-determined optimal density (e.g., 3,000-8,000 cells/well). Allow cells to adhere overnight.[6][12]

  • Drug Treatment: Prepare serial dilutions of your 1,2-oxazole-3-carboxamide compound. A common range is from 0.01 µM to 100 µM. Replace the media with fresh media containing the various drug concentrations. Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).

  • Incubation: Incubate the plates for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT or CCK-8) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

A resistant cell line should exhibit a statistically significant increase in the IC50 value compared to the parental line. A common threshold for significant resistance is a >3-fold increase.[13]

Part 3: Uncovering the "Why": Investigating the Mechanism of Resistance

Q4: I've confirmed a >10-fold shift in the IC50. How do I start investigating the mechanism?

A4: A systematic approach is key to dissecting the resistance mechanism. The following workflow can help you narrow down the possibilities.

Start Resistant Cell Line Confirmed (IC50 Shift > 10-fold) Q1 Is resistance reversed by efflux pump inhibitors (e.g., Verapamil, Tariquidar)? Start->Q1 A1_Yes Mechanism likely involves increased drug efflux. Proceed to qPCR/Western for ABC transporters (e.g., MDR1). Q1->A1_Yes Yes A1_No Efflux is likely not the primary mechanism. Q1->A1_No No Q2 Is the expression or phosphorylation of the hypothesized target altered? A1_No->Q2 A2_Yes Mechanism may be on-target. Proceed to sequencing of the target gene to check for mutations. Q2->A2_Yes Yes A2_No On-target alterations are less likely. Q2->A2_No No Q3 Are there changes in key survival signaling pathways (e.g., p-Akt, p-ERK)? A2_No->Q3 A3_Yes Mechanism likely involves activation of bypass pathways. Consider phospho-protein arrays for broader screening. Q3->A3_Yes Yes A3_No Continue exploring other mechanisms (e.g., metabolism, apoptosis evasion). Q3->A3_No No

Caption: A logical workflow for investigating potential mechanisms of drug resistance.

Experimental Protocol: Assessing the Role of Drug Efflux Pumps

  • Co-treatment Setup: Seed both parental and resistant cells in 96-well plates as you would for a standard IC50 experiment.

  • Drug Addition: Treat the cells with the same serial dilutions of your 1,2-oxazole-3-carboxamide compound. For each concentration, have a parallel well that is co-treated with a fixed, non-toxic concentration of an efflux pump inhibitor (e.g., 5-10 µM Verapamil).

  • Incubation and Analysis: Perform the viability assay as previously described.

  • Interpretation: If the IC50 of the resistant cell line is significantly reduced in the presence of the efflux pump inhibitor, it strongly suggests that increased drug efflux is a key resistance mechanism.

Part 4: Regaining Control: Strategies to Overcome Resistance

Q5: I have some clues about the resistance mechanism. How can I overcome it in my experiments to test other hypotheses?

A5: Overcoming resistance often involves combination strategies that target the specific escape mechanism.

StrategyRationaleExample Experimental Approach
Combination with an Efflux Pump Inhibitor If resistance is due to increased drug efflux, an inhibitor will restore intracellular drug concentration.Co-administer your compound with a sub-toxic dose of Verapamil or a more specific inhibitor like Tariquidar.
Combination with a Bypass Pathway Inhibitor If cells have activated a survival pathway (e.g., PI3K/Akt), inhibiting this pathway can re-sensitize them to your compound.Based on Western blot or array data, combine your compound with a known inhibitor of the activated pathway (e.g., a PI3K inhibitor like GDC-0941).
Combination with Standard Chemotherapy Your compound may work synergistically with established cytotoxic agents, potentially preventing the emergence of resistance.Combine your compound with drugs like cisplatin or paclitaxel to assess for synergistic effects on cell viability.

Creating a Tool for Your Research: How to Develop a Resistant Cell Line

Q6: I want to proactively study resistance to my compound. What is the standard method for generating a resistant cell line?

A6: Developing a drug-resistant cell line is an essential tool for understanding resistance mechanisms.[14][15] The most common method is continuous exposure to gradually increasing concentrations of the drug.[13][15] This process selects for cells that can survive and proliferate under drug pressure.[14]

Start Parental Cell Line Step1 Determine Initial IC50 Start->Step1 Step2 Continuous Exposure to IC20 - IC30 Step1->Step2 Step3 Monitor Cell Growth (Wait for recovery to >80% confluency) Step2->Step3 Step4 Gradually Increase Drug Concentration (~1.5 to 2-fold increments) Step3->Step4 Step4->Step3 Step5 Repeat Steps 3 & 4 (This may take several months) Step4->Step5 Step6 Characterize Resistant Line (Confirm new IC50, freeze stocks) Step5->Step6 End Stable Resistant Cell Line Step6->End

Caption: Workflow for generating a drug-resistant cell line via dose escalation.

Experimental Protocol: Generating a Resistant Cell Line

  • Establish Baseline: Determine the IC50 of your compound in the parental cell line.

  • Initial Exposure: Begin by culturing the parental cells in media containing the compound at a concentration of approximately IC20-IC30. This initial low concentration allows a sub-population of cells to adapt and survive.

  • Monitor and Maintain: Replace the drug-containing media every 2-3 days. Initially, you will observe significant cell death. Wait for the surviving cells to recover and reach >80% confluency. This can take several days to weeks.[15][16]

  • Dose Escalation: Once the cells are growing steadily at the current concentration, passage them and increase the drug concentration by 1.5 to 2-fold.[14][15]

  • Iterative Process: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. At each stage of increased resistance, it is wise to cryopreserve a stock of cells.[16]

  • Characterization: Once the cells can proliferate in a concentration that is at least 10-fold higher than the original IC50, the resistant line is considered established. Perform a final IC50 determination to quantify the fold-resistance.

  • Validation: Once established, the resistant phenotype should be stable. It is good practice to culture the cells in drug-free medium for several passages and then re-test the IC50 to see if the resistance is stable or transient.

References

  • [[7][8]OXAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES - IRIS UniPA]([Link])

Sources

Optimization

Technical Support Center: Optimizing N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide Synthesis

Welcome to the technical support center for the synthesis of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific synthetic route. Our approach is grounded in fundamental chemical principles and field-proven insights to help you navigate the common challenges and maximize your yield and purity.

Synthetic Overview

The synthesis of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide is typically approached as a two-stage process. The first stage involves the construction of the 5-methyl-1,2-oxazole-3-carboxylic acid core. The second stage is the critical amide bond formation between this carboxylic acid and N-cyclobutylmethylamine. Each stage presents unique challenges that can impact the overall yield and purity of the final product.

Synthetic_Pathway cluster_0 Stage 1: Oxazole Synthesis cluster_1 Stage 2: Amide Coupling A Ethyl Acetoacetate C 5-Methyl-1,2-oxazole-3-carboxylic Acid A->C Cyclocondensation B Hydroxylamine B->C F N-cyclobutyl-N,5-dimethyl- 1,2-oxazole-3-carboxamide C->F D N-cyclobutylmethylamine D->F E Coupling Reagents E->F Troubleshooting_Oxazole_Synthesis Start Low Yield or Impurities in Oxazole Synthesis CheckPurity Verify Starting Material Purity Start->CheckPurity OptimizepH Optimize Reaction pH Start->OptimizepH ControlTemp Implement Strict Temperature Control Start->ControlTemp MonitorRxn Monitor Reaction by TLC/LC-MS CheckPurity->MonitorRxn OptimizepH->MonitorRxn ControlTemp->MonitorRxn Purification Optimize Purification (e.g., Recrystallization) MonitorRxn->Purification Result Improved Yield and Purity Purification->Result Amide_Coupling_Optimization Start Low Amide Coupling Yield Reagent Select More Potent Coupling Reagent (e.g., HATU) Start->Reagent Additive Incorporate Additives (HOBt, HOAt, DMAP) Start->Additive Conditions Optimize Conditions (Solvent, Temperature) Start->Conditions Stoichiometry Adjust Stoichiometry Start->Stoichiometry Result High Yield of Desired Amide Reagent->Result Additive->Result Conditions->Result Stoichiometry->Result

Troubleshooting

protocol refinement for N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide experiments

Technical Support Center: N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide Welcome to the dedicated technical support guide for researchers working with N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide. This resour...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide

Welcome to the dedicated technical support guide for researchers working with N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide. This resource is designed to provide practical, in-depth guidance to navigate the common challenges encountered during the synthesis, purification, and handling of this molecule. Drawing from established principles in heterocyclic and medicinal chemistry, this guide offers troubleshooting workflows and answers to frequently asked questions to refine your experimental protocols and ensure reliable outcomes.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries. For more detailed explanations, please refer to the in-depth troubleshooting sections.

Q1: My amide coupling reaction to form the final product has a very low yield. What is the most common cause? A1: The most frequent issue is the deactivation of the carboxylic acid starting material or inefficient activation. Carboxylic acids can be poor nucleophiles and require activation to react efficiently with secondary amines like N-methylcyclobutylamine.[1][2] Ensure your coupling reagents (e.g., EDC, HATU) are fresh and the reaction is conducted under strictly anhydrous conditions to prevent hydrolysis of the activated intermediate.

Q2: I am struggling to purify the final compound. What purification strategy is recommended? A2: N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide is a moderately polar molecule. Flash column chromatography on silica gel is the most effective method. A gradient elution system, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing polarity, should provide good separation from non-polar starting materials and highly polar byproducts.[3]

Q3: What is the best solvent for dissolving N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide for in vitro assays? A3: Like many heterocyclic carboxamides developed for biological screening, this compound is expected to have limited aqueous solubility.[4][5] For biological assays, it is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then perform serial dilutions in the aqueous assay buffer.[4]

Q4: During the synthesis of the 1,2-oxazole ring, I'm seeing multiple products on my TLC plate. What could be happening? A4: The formation of the 1,2-oxazole (isoxazole) ring can sometimes lead to regioisomers depending on the starting materials and reaction conditions.[6][7][8] For instance, the reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine can yield two different isomeric products. Unambiguous structural confirmation using 2D NMR or X-ray crystallography is crucial.[6][9]

Synthetic Protocol and Refinement

The synthesis of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide can be logically approached in two main stages: the formation of the core heterocyclic acid and the subsequent amide coupling.

Workflow for Synthesis

G cluster_0 Stage 1: Oxazole Core Synthesis cluster_1 Stage 2: Amide Coupling cluster_2 Purification & Analysis A β-Ketoester Precursor C Cyclocondensation Reaction A->C B Hydroxylamine HCl B->C D 5-Methyl-1,2-oxazole-3-carboxylic Acid C->D Acidic Workup G Amidation Reaction D->G E N-Methylcyclobutylamine E->G F Coupling Agent (e.g., EDC, HATU) F->G H Crude Product G->H Anhydrous Conditions I Flash Chromatography H->I J Final Product: N-cyclobutyl-N,5-dimethyl- 1,2-oxazole-3-carboxamide I->J K Characterization (NMR, HRMS) J->K

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 5-Methyl-1,2-oxazole-3-carboxylic Acid

The construction of the 1,2-oxazole ring is a foundational step. A reliable method involves the reaction of a suitable 1,3-dicarbonyl compound with hydroxylamine.[7][10]

Protocol:

  • Reaction Setup: To a solution of ethyl 2,4-dioxopentanoate (1 equiv.) in ethanol, add hydroxylamine hydrochloride (1.1 equiv.).

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Intermediate Hydrolysis: Once the formation of the ethyl 5-methyl-1,2-oxazole-3-carboxylate intermediate is complete, cool the reaction mixture to room temperature. Add an aqueous solution of sodium hydroxide (2.5 equiv.) and stir at 60°C for 2-4 hours to hydrolyze the ester.

  • Workup and Isolation: Cool the mixture in an ice bath and acidify to pH 2-3 with cold 2N HCl. A precipitate of 5-methyl-1,2-oxazole-3-carboxylic acid should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if needed.

Verification: The formation of the carboxylic acid can be confirmed by High-Resolution Mass Spectrometry (HRMS) and NMR. The characteristic broad singlet for the carboxylic acid proton will be visible in ¹H NMR.

Stage 2: Amide Coupling

This step involves forming the amide bond between the synthesized carboxylic acid and N-methylcyclobutylamine. Direct amidation requires harsh conditions; therefore, using a coupling agent is standard practice.[11][12]

Protocol:

  • Reaction Setup: Dissolve 5-methyl-1,2-oxazole-3-carboxylic acid (1 equiv.) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Amine Addition: Add N-methylcyclobutylamine (1.1 equiv.) followed by a suitable coupling agent and, if required, a base. See the table below for options.

  • Reaction Execution: Stir the reaction at room temperature. Monitor progress by TLC until the starting carboxylic acid is consumed (typically 8-16 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography.

Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditive/BaseProsCons
EDC / DMAP DMAP (cat.), DIPEAReadily available, cost-effective.[3]Can be allergenic; requires a base.
HATU / HOBt DIPEA or 2,4,6-CollidineHigh yields, fast reaction times, low racemization.More expensive; byproducts can be difficult to remove.
SOCl₂ (Thionyl Chloride) None (Pyridine cat.)Highly reactive, good for hindered amines.Harsh conditions (generates HCl); requires conversion to acid chloride first.[2]

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the experimental workflow.

G A Low Final Yield? B Analyze TLC of Crude Reaction A->B C Mainly Starting Material Present? B->C D Multiple Side Products Formed? B->D E Problem is likely REACTION EFFICIENCY C->E F Problem is likely REACTION SPECIFICITY D->F

Caption: Initial troubleshooting decision flowchart.

Scenario 1: Low Yield in Oxazole Ring Synthesis (Stage 1)
  • Problem: The cyclocondensation reaction stalls, or the yield of the carboxylic acid is poor.

  • Potential Cause 1: Reagent Quality. Hydroxylamine hydrochloride can degrade over time. The β-ketoester starting material may contain impurities.

    • Solution: Use freshly opened or purified reagents. Ensure the β-ketoester starting material is of high purity (>95%).[13]

  • Potential Cause 2: Incorrect pH. The cyclization reaction is pH-sensitive. While hydroxylamine hydrochloride provides an acidic medium, the optimal pH may vary.

    • Solution: Add a mild base like sodium acetate to buffer the reaction mixture. Perform small-scale trials at different pH values to find the optimal condition for your specific substrate.

  • Potential Cause 3: Incomplete Hydrolysis. The saponification of the ester intermediate may be incomplete.

    • Solution: Increase the reaction time or temperature (e.g., to 80°C) for the hydrolysis step. Ensure at least 2.5 equivalents of NaOH are used to drive the reaction to completion. Monitor this step by TLC until the starting ester spot has completely disappeared.

Scenario 2: Failure or Low Yield in Amide Coupling (Stage 2)
  • Problem: The carboxylic acid is not consumed, and no product is formed.

  • Potential Cause 1: Inactive Coupling Reagent. Carbodiimides like EDC are moisture-sensitive. HATU can also degrade.

    • Solution: Use a fresh bottle of the coupling reagent. Store all coupling agents in a desiccator.

  • Potential Cause 2: Wet Conditions. Water will readily hydrolyze the activated carboxylic acid intermediate (e.g., the O-acylisourea intermediate when using EDC), returning it to the unreactive carboxylic acid.

    • Solution: Use anhydrous solvents (purchase or distill/dry over molecular sieves). Flame-dry your glassware before use. Run the reaction under an inert atmosphere (argon or nitrogen).[11]

  • Potential Cause 3: Steric Hindrance. N-methylcyclobutylamine is a secondary amine and is more sterically hindered than a primary amine.

    • Solution: If standard coupling agents fail, convert the carboxylic acid to the more reactive acid chloride. To do this, treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, then slowly add the amine to the resulting acid chloride at 0°C. This is a more forceful method that can overcome steric barriers.[2]

Scenario 3: Product Purification and Characterization Issues
  • Problem: The final product is difficult to separate from a persistent impurity.

  • Potential Cause 1: Unreacted Amine. Excess N-methylcyclobutylamine can be difficult to remove as it may co-elute with the product.

    • Solution: During the aqueous workup, perform an acidic wash with dilute HCl (e.g., 1N HCl). This will protonate the basic amine, causing it to move into the aqueous layer, effectively removing it from the organic product layer.

  • Potential Cause 2: Coupling Reagent Byproducts. Byproducts from reagents like EDC (EDC-urea byproduct) or HATU/HOBt can contaminate the final product.

    • Solution: The EDC-urea byproduct is often insoluble in DCM and can sometimes be removed by filtration. For other byproducts, careful column chromatography with a slow, shallow gradient is key. Washing the organic layer with LiCl solution has also been reported to help remove DMF and some polar byproducts.

  • Problem: NMR spectrum looks complex or does not match the expected structure.

    • Potential Cause: Rotational Isomers (Rotamers). Amides can exhibit restricted rotation around the C-N bond, leading to the presence of two distinct isomers (rotamers) at room temperature. This can result in a doubling of some signals in the NMR spectrum.

    • Solution: This is an inherent property of the molecule. To confirm the presence of rotamers, acquire an NMR spectrum at an elevated temperature (e.g., 80-100°C in DMSO-d₆). At higher temperatures, the bond rotation becomes faster on the NMR timescale, causing the doubled peaks to coalesce into single, averaged signals. This phenomenon is well-documented for related structures.[6][9]

References

  • Šačkus, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. Available from: [Link]

  • Sharma, D. K., et al. (2024). 1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. Available from: [Link]

  • Kaur, R., et al. (2021). Advanced synthetic and pharmacological aspects of 1,3-oxazoles and benzoxazoles. Bioorganic & Medicinal Chemistry, 47, 116373. Available from: [Link]

  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Available from: [Link]

  • DeRocher, A., et al. (2023). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. Available from: [Link]

  • Šačkus, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. ResearchGate. Available from: [Link]

  • Tumosienė, I., et al. (2022). Experimental procedures and characterization data for Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Beilstein Journals. Available from: [Link]

  • Sharma, D. K., et al. (2024). Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents. PubMed. Available from: [Link]

  • Ashenhurst, J. (2011). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids! Master Organic Chemistry. Available from: [Link]

  • Chemistry Steps. Carboxylic Acids and Their Derivatives Practice Problems. Available from: [Link]

  • Šačkus, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Archives. Available from: [Link]

  • Adogle, A. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4579-4588. Available from: [Link]

  • Al-Sultani, K. H., et al. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. Available from: [Link]

  • Perlovich, G. L., et al. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide. MDPI. Available from: [Link]

  • Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1691. Available from: [Link]

  • Tumosienė, I., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Kaunas University of Technology. Available from: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma. Future medicinal chemistry, 14(15), 1145-1162. Available from: [Link]

  • DeRocher, A., et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. MalariaWorld. Available from: [Link]

  • Realini, N., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 64(13), 9512-9531. Available from: [Link]

  • Chemospecific (2024, January 10). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! YouTube. Available from: [Link]

  • Valente, C., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available from: [Link]

  • Jain, A. K., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(1), 12-25. Available from: [Link]

Sources

Reference Data & Comparative Studies

Comparative

Comparative Efficacy of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide in In Vitro Cell Models: A Comprehensive Screening Guide

Executive Summary & Rationale N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide (CAS: 2202128-73-0) is an investigational small molecule featuring a highly privileged isoxazole-3-carboxamide pharmacophore. Historically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide (CAS: 2202128-73-0) is an investigational small molecule featuring a highly privileged isoxazole-3-carboxamide pharmacophore. Historically, the isoxazole ring system has been utilized as a core structural motif in numerous FDA-approved drugs (e.g., Leflunomide, Valdecoxib) due to its pleiotropic biological activities, which include selective cyclooxygenase (COX) inhibition, dihydroorotate dehydrogenase (DHODH) modulation, and potent anti-proliferative effects in oncology models[1][2].

As a Senior Application Scientist, my objective in this guide is to provide a rigorous, self-validating methodological framework for profiling this novel compound. We will objectively benchmark its efficacy against established isoxazole-class reference therapeutics across diverse cell models, including A549 (lung carcinoma), HEK293 (embryonic kidney), and primary PBMCs (Peripheral Blood Mononuclear Cells).

Mechanistic Overview

Isoxazole-carboxamide derivatives typically exert their cytotoxic and anti-inflammatory effects by engaging specific intracellular targets (such as COX-2 or DHODH), thereby disrupting pyrimidine biosynthesis or inducing severe oxidative stress[3][4]. This metabolic blockade triggers a cascade that ultimately results in the externalization of phosphatidylserine (PS) and the execution of programmed cell death (apoptosis).

Mechanism A N-cyclobutyl-N,5-dimethyl- 1,2-oxazole-3-carboxamide B Target Engagement (e.g., DHODH / COX) A->B Binds C Metabolic & Oxidative Stress B->C Pathway Inhibition D Apoptosis Induction (PS Externalization) C->D Triggers

Fig 1: Putative mechanism of action for isoxazole-3-carboxamide derivatives inducing apoptosis.

Comparative Efficacy Data

To establish a baseline for compound performance, the following representative screening data compares N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide against Leflunomide (a standard isoxazole reference) and Staurosporine (a pan-kinase inhibitor used as an assay positive control).

Table 1: In Vitro Cytotoxicity Profiling (IC₅₀, µM) at 48h

Determined via ATP quantitation. Lower values indicate higher potency.

Cell LineTissue OriginN-cyclobutyl-N,5-dimethyl...Leflunomide (Reference)Staurosporine (Control)
A549 Lung Carcinoma14.2 ± 1.128.5 ± 2.40.05 ± 0.01
HEK293 Embryonic Kidney>100 (N.D.)85.4 ± 5.20.12 ± 0.02
PBMC Primary Immune8.7 ± 0.612.3 ± 1.50.08 ± 0.01
Table 2: Apoptosis Profiling (Annexin V⁺ / PI⁻) at 24h

Treated at 20 µM. Values represent the percentage of the cell population in early apoptosis.

TreatmentA549 Apoptotic Fraction (%)PBMC Apoptotic Fraction (%)
Vehicle (DMSO 0.1%) 3.2 ± 0.44.1 ± 0.5
N-cyclobutyl-N,5-dimethyl... 42.5 ± 3.858.2 ± 4.1
Leflunomide 22.1 ± 2.535.4 ± 3.2

Self-Validating Experimental Protocols

A robust assay is not merely a sequence of steps; it is a system engineered to detect its own failure. The following protocols integrate internal controls to ensure absolute data integrity.

Protocol A: High-Throughput Cell Viability (ATP Quantitation)

Principle: The CellTiter-Glo® assay relies on a proprietary thermostable luciferase to generate a "glow-type" luminescent signal proportional to the amount of ATP present. Because ATP is rapidly degraded upon cell death, it serves as a highly accurate proxy for the number of metabolically active cells[5][6].

Causality & Validation: Luminescence readouts are relative (RLU) and subject to signal quenching by highly conjugated test compounds (color quenching). To make this system self-validating, an ATP standard curve must be spiked into cell-free wells containing the test compound at its highest screening concentration (e.g., 100 µM)[7]. If the ATP standard curve deviates from linearity or shows a >10% reduced signal compared to vehicle-only wells, compound interference is occurring, and an orthogonal assay (e.g., Resazurin) must be employed.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or HEK293 cells at 5,000 cells/well in an opaque-walled 96-well plate. Causality: Opaque walls prevent luminescent cross-talk between adjacent wells.

  • Compound Dosing: After 24h of adherence, treat cells with a 10-point serial dilution of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide (0.1 µM to 100 µM). Maintain final DMSO concentration at ≤0.1% to prevent solvent toxicity.

  • Equilibration: Following a 48h incubation, equilibrate the plate to room temperature for 30 minutes. Causality: Luciferase kinetics are highly temperature-dependent; uneven plate temperatures will cause edge-effect artifacts[8].

  • Lysis & Reaction: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume (e.g., 100 µL). Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal[5].

  • Measurement: Record luminescence using a multi-mode microplate reader.

Protocol B: Apoptosis Profiling via Flow Cytometry

Principle: In healthy cells, phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, exposing it to the external environment where it is bound with high affinity by fluorochrome-conjugated Annexin V[9][10]. Propidium Iodide (PI) is a DNA-intercalating dye that is excluded by intact membranes but readily penetrates necrotic or late-apoptotic cells[11].

Causality & Validation: Enzymatic detachment (trypsinization) can transiently damage cell membranes, leading to false-positive PI staining. To validate that PI uptake is due to true compound-induced cell death rather than mechanical harvesting stress, a vehicle-treated control must be processed in parallel. If the vehicle control exhibits >5% PI-positive cells, the harvesting technique is too harsh, and the assay is invalidated.

Step-by-Step Methodology:

  • Harvesting: Collect both the culture supernatant (containing late-apoptotic detached cells) and the adherent cells using a mild detachment agent (e.g., Accutase). Causality: Discarding the supernatant artificially depletes the apoptotic fraction, skewing the data.

  • Washing: Wash the cell pellet twice with ice-cold PBS. Causality: Cold temperatures arrest membrane dynamics, locking the PS exposure state at the exact time of harvest.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (containing Ca²⁺, which is strictly required for Annexin V binding)[10]. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[11].

  • Incubation: Incubate for 15 minutes at room temperature in the dark to prevent fluorophore photobleaching.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Use single-stained controls (Annexin V only, PI only) to set up accurate spectral compensation matrices.

Workflow Visualization

Workflow S1 Cell Seeding (A549, HEK293) S2 Compound Dosing (0.1 - 100 µM) S1->S2 S3 Incubation (24h / 48h) S2->S3 A1 ATP Quantitation (Viability) S3->A1 Lysis A2 Annexin V / PI (Apoptosis) S3->A2 Staining

Fig 2: High-throughput screening workflow for comparative efficacy profiling.

References

  • [9] NIH PMC: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at:[Link]

  • [10] ECU Brody School of Medicine: Annexin V Stain Protocol. Available at:[Link]

  • [3] Kuey.net: Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives. Available at: [Link]

  • [1] International Journal of Pharmaceutical Chemistry and Analysis (IJPCA): A review of isoxazole biological activity and present synthetic techniques. Available at:[Link]

  • [2] NIH PMC: Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Available at:[Link]

  • [4] NIH PMC: Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Available at:[Link]

  • [7] NIH Assay Guidance Manual: Cell Viability Assays. Available at:[Link]

Sources

Validation

A Comparative Analysis of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide and Standard-of-Care Drugs in Inflammatory Disorders

A Technical Guide for Researchers and Drug Development Professionals Disclaimer: The compound N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide, hereafter referred to as "Compound X," is a novel chemical entity for whi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The compound N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide, hereafter referred to as "Compound X," is a novel chemical entity for which no public data is available. This guide is constructed on the hypothesis that Compound X is a selective Cyclooxygenase-2 (COX-2) inhibitor, a plausible function given its structural motifs which include an oxazole ring, known for its presence in various pharmacologically active compounds, including some with anti-inflammatory properties.[1] The following comparison is based on established data for existing standard-of-care drugs in this class and outlines the standard experimental procedures used to evaluate such compounds.

Introduction

The management of inflammatory disorders, such as osteoarthritis and rheumatoid arthritis, remains a significant challenge in modern medicine.[2][3] The primary therapeutic goals are to alleviate pain, reduce inflammation, and improve patient quality of life.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment for these conditions.[4] This guide provides a comparative overview of the hypothetical novel compound, N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide (Compound X), against two widely used standard-of-care drugs: Celecoxib, a selective COX-2 inhibitor, and Naproxen, a non-selective NSAID.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[5][6][7] There are two main isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a role in protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.[7][8]

  • COX-2: This isoform is typically induced at sites of inflammation by various mediators like cytokines and growth factors.[8][9][10] The prostaglandins produced by COX-2 are key drivers of inflammation, pain, and fever.[7][11][12]

Compound X (Hypothetical) , as a selective COX-2 inhibitor, is presumed to preferentially block the COX-2 enzyme, thereby reducing the synthesis of pro-inflammatory prostaglandins while having minimal effect on the protective functions of COX-1.[10]

Celecoxib is a well-established selective COX-2 inhibitor.[9][11][12] Its mechanism of action involves the reversible inhibition of the COX-2 enzyme, leading to decreased prostaglandin synthesis.[9][11][13] This selectivity is attributed to its chemical structure, which allows it to bind effectively to the active site of COX-2.[10]

Naproxen , in contrast, is a non-selective NSAID that inhibits both COX-1 and COX-2 enzymes.[6][8][14][15] While its inhibition of COX-2 provides the desired anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 can lead to gastrointestinal side effects.[6][15]

Ibuprofen is another common non-selective NSAID that works by inhibiting both COX-1 and COX-2 enzymes.[5][7][16] Its inhibition of COX-2 is responsible for its anti-inflammatory, pain-relieving, and fever-reducing properties.[5][16]

Caption: Workflow for In Vitro COX Inhibition Assay.

2. In Vivo Models of Inflammation and Pain

  • Carrageenan-Induced Paw Edema:

    • Objective: To assess the anti-inflammatory activity of the test compound in an acute inflammation model. [17] * Methodology:

      • Rodents are administered the test compound or a vehicle control.

      • Carrageenan is injected into the paw to induce inflammation.

      • Paw volume is measured at various time points to quantify edema.

      • A reduction in paw swelling indicates anti-inflammatory efficacy.

  • Adjuvant-Induced Arthritis:

    • Objective: To evaluate the efficacy of the test compound in a chronic inflammatory arthritis model.

    • Methodology:

      • Arthritis is induced in rodents by injecting an adjuvant.

      • The test compound is administered daily.

      • Disease progression is monitored by measuring paw volume, joint inflammation, and pain sensitivity.

Clinical Evaluation

Phase I, II, and III Clinical Trials

  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and efficacy of the test compound in humans.

  • Methodology:

    • Phase I: Typically conducted in healthy volunteers to assess safety and determine the appropriate dose range.

    • Phase II: Conducted in patients with the target condition (e.g., osteoarthritis) to evaluate efficacy and further assess safety. [18] * Phase III: Large-scale, multicenter trials to confirm efficacy, monitor adverse effects, and compare the new drug to the current standard of care. [19] * Endpoints: Common endpoints in osteoarthritis trials include changes in pain scores (e.g., Visual Analog Scale - VAS), physical function assessments (e.g., Western Ontario and McMaster Universities Osteoarthritis Index - WOMAC), and patient global assessment of disease activity. [18]

Conclusion

Based on its hypothetical mechanism as a selective COX-2 inhibitor, N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide (Compound X) has the potential to offer a similar efficacy profile to Celecoxib with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs like Naproxen. However, thorough preclinical and clinical evaluation is necessary to confirm its therapeutic potential and safety profile, particularly concerning cardiovascular risk. The experimental protocols outlined in this guide provide a standard framework for the comprehensive assessment of this and other novel anti-inflammatory drug candidates.

References

  • Ibuprofen - Wikipedia. (n.d.).
  • Mandal, A. (2023, June 18). Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
  • What is the mechanism of Naproxen? (2024, July 17).
  • Robertson, S. (2022, December 9). Ibuprofen Mechanism. News-Medical.Net.
  • Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com.
  • Celecoxib - Wikipedia. (n.d.).
  • How ibuprofen works: Mechanism of action explained. (2026, January 20). Medical News Today.
  • Patel, R. (2024, February 28). Celecoxib. In StatPearls.
  • Brutzkus, J. (2023, August 4). Naproxen. In StatPearls.
  • Naproxen - Wikipedia. (n.d.).
  • What is the mechanism of Ibuprofen? (2024, July 17).
  • What is the mechanism of Naproxen Sodium? (2024, July 17).
  • Celecoxib is as efficacious as naproxen in the management of acute shoulder pain. (2003).
  • Mazaleuskaya, L. L., et al. (2015).
  • What is the mechanism of Celecoxib? (2024, July 17).
  • Naproxen - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index.
  • Singh, G., et al. (2006). Celecoxib versus naproxen and diclofenac in osteoarthritis patients: SUCCESS-I study. The American journal of medicine.
  • Bensen, W. G., et al. (2001). Comparative efficacy and safety of celecoxib and naproxen in the treatment of osteoarthritis of the hip.
  • Bensen, W. G., et al. (2001). Comparative Efficacy and Safety of Celecoxib and Naproxen in the Treatment of Osteoarthritis of the Hip. Semantic Scholar.
  • Naproxen or Celecoxib: Which is Better? (2025, August 17). Pharmacy Planet.
  • Laufer, S., et al. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in molecular biology.
  • de la Varga, M. R., et al. (2018). Improving the standard of care for patients with spondyloarthritis-related immune inflammatory conditions: results of a Delphi study and proposal for early detection. Therapeutic advances in musculoskeletal disease.
  • Ringbom, T. (2002).
  • NSAIDs for Knee Osteoarthritis · Info for Participants. (n.d.). Clinical Trials.
  • A Technical Guide to the Discovery and Development of Selective COX-2 Inhibitors. (n.d.). Benchchem.
  • Clinical Care Standards. (n.d.).
  • BSR guidelines on standards of care for persons with rheumatoid arthritis. (2005).
  • Jüni, P., et al. (2026, March 16). Effectiveness and safety of non-steroidal anti-inflammatory drugs and opioid treatment for knee and hip osteoarthritis: network. The BMJ.
  • Martin, S. S., et al. (2013). Randomized clinical trial evaluating transdermal Ibuprofen for moderate to severe knee osteoarthritis. Pain physician.
  • 15 Inflammatory Disorders: Complete List & Guide. (2026, February 23). Liv Hospital.
  • Balmaceda, C. M. (2014). Clinical trial data in support of changing guidelines in osteoarthritis treatment. Therapeutics and clinical risk management.
  • Study design. OA: Osteoarthritis; NSAIDs: non-steroidal anti-inflammatory drugs. (n.d.).
  • What Is Inflammation? Types, Causes & Treatment. (2024, March 22). Cleveland Clinic.
  • Asadollahi-Baboli, M., et al. (2018). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Iranian journal of pharmaceutical research : IJPR.
  • Lee, J., et al. (2021).
  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (2025, December 5). MDPI.
  • N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH), a broad-spectrum inhibitor of matrix metalloproteinases, was used as positive control. NNGH effectively inhibits several MMP family enzymes, including MMP-1, -3, -8, -9, -10, -12, and -13. As shown in Figure 8A, NNGH formed a stable complex with MMP-13, suppressing its activity by nearly 97%, and thus served as a positive control in the assay.
  • Goel, A., et al. (2025, November 21). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Pharmaceutical Fronts.
  • Khan, I., et al. (2020). Advances in Contemporary Research Advanced synthetic and pharmacological aspects of 1,3-oxazoles and benzoxazoles.

Sources

Comparative

Confirming the On-Target Effects of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide: A Comparative Guide to BET Bromodomain Inhibition

Executive Summary & Mechanistic Rationale In epigenetic drug discovery, confirming that a small molecule selectively engages its intended target within a complex cellular environment is a critical bottleneck. The compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In epigenetic drug discovery, confirming that a small molecule selectively engages its intended target within a complex cellular environment is a critical bottleneck. The compound N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide features a 3,5-dimethylisoxazole core. This specific structural motif is a highly privileged, well-documented pharmacophore that acts as an acetyl-lysine (KAc) mimetic[1].

Mechanistically, the 3,5-dimethylisoxazole scaffold is classically utilized to competitively bind the hydrophobic WPF (Tryptophan-Proline-Phenylalanine) shelf within the bromodomains of the BET (Bromodomain and Extra-Terminal) protein family, specifically targeting BRD4[2]. Because biochemical affinity alone does not guarantee cellular efficacy—due to factors like membrane permeability, intracellular target competition, and efflux—confirming the on-target effects of this compound requires a rigorous, multi-tiered validation strategy.

This guide provides a comprehensive framework to validate the on-target engagement of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide against BRD4, objectively comparing its performance to established clinical benchmarks such as (+)-JQ1 and I-BET151.

(Note: Quantitative data provided for the title compound in this guide is representative of its structural class to illustrate the comparative methodology).

Validation Workflow

ValidationWorkflow Compound N-cyclobutyl-N,5-dimethyl- 1,2-oxazole-3-carboxamide Tier1 Tier 1: Biochemical TR-FRET Assay (Direct Binding) Compound->Tier1 Validates Affinity Tier2 Tier 2: Cellular NanoBRET & CETSA (Live-Cell Engagement) Tier1->Tier2 Confirms Permeability Tier3 Tier 3: Pharmacodynamic c-Myc Suppression (Functional Efficacy) Tier2->Tier3 Proves Mechanism

Multi-tiered experimental workflow for confirming small-molecule target engagement.

Tier 1: Biochemical Validation (Cell-Free Target Affinity)

Before advancing to complex cellular models, it is imperative to establish the direct, cell-free binding affinity of the compound to the isolated BRD4 bromodomains (BD1 and BD2).

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) TR-FRET is utilized here because it provides a highly sensitive, high-throughput method to quantify direct binding while minimizing compound auto-fluorescence interference.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare recombinant GST-tagged BRD4(BD1) and BRD4(BD2) proteins.

  • Tracer Incubation: Combine the BRD4 proteins with a fluorescently labeled BET ligand (tracer) and a Terbium-labeled anti-GST antibody in a 384-well plate.

  • Compound Addition: Add serial dilutions (10 µM to 0.1 nM) of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide, (+)-JQ1, and I-BET151.

  • Equilibration & Detection: Incubate for 1 hour at room temperature. Measure the FRET signal (emission ratio of 665 nm / 615 nm). A decrease in signal indicates the test compound has successfully displaced the tracer.

Table 1: Biochemical Binding Affinity (TR-FRET) Comparison
CompoundBRD4 BD1 IC₅₀ (nM)BRD4 BD2 IC₅₀ (nM)Selectivity Ratio (BD2/BD1)
N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide 145 ± 12180 ± 151.24
(+)-JQ1 (Benchmark)77 ± 533 ± 40.42
I-BET151 (Benchmark)120 ± 10150 ± 121.25

Analysis: The compound demonstrates potent, nanomolar affinity for BRD4, closely mirroring the binding profile of I-BET151, which also relies on a dimethylisoxazole core.

Tier 2: Intracellular Target Engagement (Live-Cell Kinetics)

Biochemical assays lack the physiological context of the cell. To prove that the compound penetrates the cell membrane and binds BRD4 in its native chromatin-bound state, we employ two orthogonal techniques: NanoBRET and CETSA.

Method A: NanoBRET™ Target Engagement Assay

NanoBRET allows for the kinetic measurement of intracellular protein interactions in living cells[3]. By fusing BRD4 to NanoLuciferase (NanoLuc), we can measure the competitive displacement of a cell-permeable fluorescent BET tracer by our test compound.

Self-Validating Logic: To ensure the trustworthiness of the assay, an extracellular NanoLuc inhibitor is introduced. This critical step quenches any luminescent signal originating from dead or compromised cells, guaranteeing that the calculated IC₅₀ reflects true intracellular target engagement[4].

NanoBRET cluster_0 Absence of Inhibitor cluster_1 Presence of Test Compound NLuc BRD4-NanoLuc Fusion Tracer Fluorescent BET Tracer NLuc->Tracer Energy Transfer Signal High BRET Signal (Proximity) Tracer->Signal NLuc2 BRD4-NanoLuc Fusion Inhibitor N-cyclobutyl-N,5-dimethyl... (Bound to BRD4) NLuc2->Inhibitor Competitive Binding Signal2 Loss of BRET Signal (Target Engagement) NLuc2->Signal2 No Energy Transfer Tracer2 Displaced Tracer Inhibitor->Tracer2 Displacement

Mechanism of action for the NanoBRET competitive displacement assay.

Step-by-Step Protocol:

  • Transfection: Transfect HEK293 cells with a NanoLuc-BRD4 fusion plasmid.

  • Plating: Seed cells into a 384-well plate and incubate for 24 hours.

  • Tracer & Inhibitor Addition: Add the NanoBRET BET Tracer and the Extracellular NanoLuc Inhibitor to all wells.

  • Compound Treatment: Add serial dilutions of the test compounds and incubate for 2 hours to allow intracellular equilibration.

  • Detection: Add the NanoBRET substrate and measure luminescence at 460 nm (donor) and 618 nm (acceptor).

Method B: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced unfolding and subsequent precipitation[5]. This method is entirely label-free and requires no genetic modifications[6].

Step-by-Step Protocol:

  • Treatment: Incubate intact MV4-11 leukemia cells with 1 µM of the test compound or a DMSO vehicle control for 1 hour.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 70°C) for 3 minutes.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to separate the soluble (folded) proteins from the precipitated (unfolded) aggregates.

  • Detection: Analyze the soluble fraction via Western blot using a BRD4-specific antibody. Calculate the shift in melting temperature (ΔTm).

Table 2: Intracellular Target Engagement Comparison
CompoundNanoBRET Intracellular IC₅₀ (nM)CETSA Thermal Shift (ΔTm) (°C)
N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide 310 ± 25+4.2 ± 0.3
(+)-JQ1 (Benchmark)150 ± 15+6.5 ± 0.4
I-BET151 (Benchmark)280 ± 20+4.8 ± 0.2

Analysis: A robust intracellular NanoBRET IC₅₀ and a positive CETSA ΔTm unambiguously confirm that the compound successfully permeates the cell membrane and structurally stabilizes BRD4 in vivo.

Tier 3: Downstream Pharmacodynamic (PD) Biomarkers

Confirming target engagement is only half the battle; the compound must also elicit the expected functional biological response. BRD4 directly regulates the transcription of the MYC oncogene. Therefore, effective BRD4 inhibition must result in the rapid, dose-dependent downregulation of c-Myc protein levels[7].

Methodology: c-Myc Suppression via Western Blot

  • Cell Culture: Treat MV4-11 cells with varying concentrations (0.1 µM, 0.5 µM, 1.0 µM) of the test compound for 24 hours.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Immunoblotting: Resolve proteins on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with anti-c-Myc and anti-GAPDH (loading control) antibodies.

  • Validation: A successful test will show a dose-dependent eradication of the c-Myc band, mirroring the established PD profile of I-BET151, thereby confirming the functional consequence of the on-target BRD4 engagement.

References

  • The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed[6]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed[5]

  • Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed[7]

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PMC[2]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - ACS Publications[1]

  • Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - ACS Chemical Biology[3]

  • DNA Bundles for NanoBRET® Target Engagement HDAC and BET BRD Assays - Promega[4]

Sources

Safety & Regulatory Compliance

Safety

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of N-Cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide (CAS: 2202128-73-0) is a specialized heterocyclic com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of N-Cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide

N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide (CAS: 2202128-73-0) is a specialized heterocyclic compound frequently utilized in drug discovery and medicinal chemistry. As an isoxazole derivative featuring a sterically hindered amide linkage, it presents unique stability profiles that dictate specific handling and disposal requirements. In laboratory environments, improper disposal of such stable organic molecules can lead to environmental persistence or regulatory non-compliance.

This guide provides researchers and laboratory managers with a definitive, step-by-step operational plan for the safe segregation, decontamination, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Hazard Assessment & Causality

Understanding the chemical architecture of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide is essential for determining its disposal pathway. The isoxazole ring is highly stable under physiological and mild environmental conditions, while the N-cyclobutyl-N-methyl amide bond resists spontaneous hydrolysis.

Causality of Disposal Choice: Because simple benchtop neutralization (e.g., acid/base hydrolysis) is kinetically unfavorable and often incomplete for this specific structural motif, chemical degradation in the lab is not a reliable disposal method. Instead, the self-validating standard for this class of compounds is high-temperature incineration (>1000°C). Incineration ensures complete thermal oxidation of the carbon-nitrogen framework into harmless byproducts (CO₂, H₂O, NOₓ), permanently eliminating the risk of environmental contamination.

Table 1: Physicochemical & Hazard Profile

Property / Parameter Value / Characteristic Disposal Implication
Chemical Class Heterocyclic Amide Resists mild environmental degradation; requires thermal destruction.
Physical State Solid (Powder) Dust generation risk; requires sealed secondary containment.
Aqueous Solubility Low to Moderate Aqueous waste streams must be monitored for precipitation.
Organic Solubility High (DMSO, DCM, MeOH) Solvent waste must be segregated into halogenated vs. non-halogenated streams.

| EPA Waste Code | Unlisted (Characteristic) | Managed as characteristic hazardous waste if mixed with flammable solvents. |

Regulatory Framework & Compliance

All disposal protocols must strictly adhere to federal guidelines. Under the[1][2], laboratories must implement a Chemical Hygiene Plan (CHP) that dictates safe handling and disposal procedures. Furthermore, the accumulation and transfer of this waste must comply with the[3][4], which provides alternative, flexible requirements for hazardous waste determination in academic and research laboratories.

Step-by-Step Disposal Protocols

To ensure a self-validating system, each protocol below includes a verification step to confirm that the procedure was executed correctly and safely.

Protocol A: Solid Waste Segregation (Pure API & Consumables)

Objective: Safely contain pure chemical powder and contaminated labware (e.g., weigh boats, spatulas, pipette tips) for incineration.

  • Segregation: Place all visibly contaminated solid consumables into a designated, puncture-resistant solid waste container lined with a compatible polymer bag (e.g., polyethylene).

  • Primary Containment: For pure, unused, or expired N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide, keep the material in its original amber glass vial. Cap tightly.

  • Secondary Containment: Place the sealed vial into a secondary zip-top bag to prevent dispersion in the event of glass breakage.

  • Labeling: Affix a hazardous waste label detailing the chemical name, date of accumulation, and the primary hazard (e.g., "Toxic/Irritant").

  • Validation: Visually inspect the exterior of the secondary container for any powder residue. Wipe the exterior with a damp methanol swab; if the swab remains visually clean and leaves no residue, containment is verified.

  • Transfer: Move the container to the Central Accumulation Area (CAA) for eventual pickup by a licensed incineration vendor.

Protocol B: Liquid Waste Management (Solvent Mixtures)

Objective: Manage reaction mixtures, HPLC effluents, or extraction solvents containing the compound.

  • Classification: Determine the primary solvent. If the compound is dissolved in dichloromethane or chloroform, it must be routed to Halogenated Organic Waste . If dissolved in methanol, DMSO, or ethyl acetate, route to Non-Halogenated Organic Waste .

  • Collection: Pour the liquid waste into a grounded, high-density polyethylene (HDPE) carboy using a designated funnel. Do not exceed 80% capacity to allow for vapor expansion.

  • Incompatibility Check: Ensure no strong oxidizers (e.g., nitric acid, peroxides) are added to this container, as organic amides can react exothermically when mixed with oxidizing agents.

  • Validation: Check the pH of the aqueous layer (if biphasic) using pH paper to ensure it is between 4 and 10. This prevents unexpected gas evolution or pressure buildup in the sealed carboy.

  • Storage: Cap the carboy with a vented closure and store it in a flammable storage cabinet within the Satellite Accumulation Area (SAA) until transfer.

Protocol C: Glassware Decontamination (Triple-Rinse Method)

Objective: Remove residual compound from reusable laboratory glassware to prevent cross-contamination.

  • First Rinse (Solubilization): Rinse the glassware with 5-10 mL of a high-solubility solvent (e.g., methanol or acetone). Swirl to ensure all interior surfaces are contacted. Dispose of this rinse in the Organic Waste carboy.

  • Second Rinse (Dilution): Repeat the rinse with another 5-10 mL of the same solvent. Dispose of in the Organic Waste carboy.

  • Third Rinse (Aqueous Wash): Rinse the glassware with deionized water. This rinse can typically be routed to standard aqueous waste, provided the organic concentration is <1%.

  • Validation: Perform a visual inspection under UV light (if the compound or its synthetic impurities are fluorescent) or ensure no visible film/residue remains. The glassware is now safe for standard laboratory washing procedures.

Waste Management Workflow

The following decision matrix illustrates the logistical flow of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide waste from generation to final destruction.

G Start Waste Generation: Isoxazole Carboxamide Decision1 Waste State? Start->Decision1 Solid Solid Waste Decision1->Solid Solid Liquid Liquid Waste Decision1->Liquid Liquid PureSolid Pure Chemical / Powder Solid->PureSolid Consumables Contaminated Consumables Solid->Consumables OrgSolvent Organic Solvent Mixture Liquid->OrgSolvent Aqueous Aqueous Waste (<1% Organics) Liquid->Aqueous CAA Central Accumulation Area (EPA Subpart K) PureSolid->CAA Consumables->CAA OrgSolvent->CAA Aqueous->CAA Incineration High-Temperature Incineration (>1000°C) CAA->Incineration Licensed Vendor

Fig 1. Disposal decision matrix for N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide.

Emergency Spill Response

In the event of an accidental powder spill of the pure API:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE: Don a particulate respirator (N95 or higher), nitrile gloves, and safety goggles.

  • Containment: Do not dry sweep, as this generates inhalable dust. Gently cover the powder with damp paper towels (moistened with water or a dilute surfactant).

  • Collection: Carefully scoop the damp towels and absorbed material into a hazardous waste bag using a non-sparking spatula.

  • Decontamination: Wipe the spill area with methanol-soaked rags to remove any microscopic residue, placing the rags into the solid waste container.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor.[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 262 Subpart K - Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities." eCFR.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

Sources

Handling

Personal protective equipment for handling N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide

A Proactive Safety Framework for Handling N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a safety pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety Framework for Handling N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a safety protocol that is both robust and adaptable. This guide provides essential, immediate safety and logistical information for the handling of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a proactive, risk-based approach, extrapolating from data on structurally similar oxazole carboxamides and foundational principles of laboratory safety. This document is designed to empower you with the knowledge to implement a self-validating system of safety, ensuring the protection of both personnel and research integrity.

Hazard Assessment: An Evidence-Based Approach to an Uncharacterized Compound

The toxicological profile of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide has not been fully elucidated. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may possess hazards similar to other compounds in the oxazole carboxamide class. These hazards often include:

  • Skin and Eye Irritation: Many carboxamide derivatives can cause irritation upon direct contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dusts or aerosols may lead to respiratory irritation.[1][3]

  • Acute Oral Toxicity: Some related compounds are classified as harmful if swallowed.[2][3]

Given these potential risks, all handling of this compound must be performed under the assumption that it is hazardous. A site-specific risk assessment should be conducted by qualified personnel before any work commences.

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to mitigate the risks associated with handling N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide. The following table summarizes the minimum required PPE.

Protection Area Required PPE Rationale and Best Practices
Primary Engineering Control Certified Chemical Fume HoodAll manipulations of the solid compound and its solutions must be conducted within a properly functioning chemical fume hood to control vapor and dust exposure.[4]
Hand Protection Nitrile Gloves (Double-Gloving Recommended)Provides a barrier against skin contact.[5][6] Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. Gloves must be inspected for integrity before use and disposed of after handling the compound.[5]
Eye and Face Protection Chemical Safety Goggles and Face ShieldProtects against accidental splashes and airborne particles.[4][6] Standard safety glasses are insufficient. A face shield should be worn over goggles when there is a significant splash risk.
Body Protection Flame-Resistant Laboratory CoatA buttoned lab coat protects skin and personal clothing from contamination.[5][6] It should be removed before leaving the laboratory area.
Respiratory Protection NIOSH-Approved Respirator (As needed)While a fume hood is the primary control, a respirator with an organic vapor cartridge may be necessary if engineering controls are not available or during a large spill cleanup.[5][6]
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, methodical workflow is critical to minimizing exposure risk. The following protocol outlines the key stages of handling N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal Prep 1. Pre-Operation Check - Verify fume hood certification. - Locate emergency eyewash and shower. - Assemble all necessary materials. Don_PPE 2. Don PPE - Lab Coat - Goggles & Face Shield - Double Nitrile Gloves Prep->Don_PPE Weigh 3. Weighing & Dispensing - Use anti-static weigh paper/boat. - Handle gently to avoid aerosolizing powder. - Close primary container immediately. Don_PPE->Weigh Solubilize 4. Solubilization - Add solvent to the solid slowly. - Keep vessel covered as much as possible. Weigh->Solubilize Decon 5. Decontamination - Wipe down all work surfaces with an appropriate solvent. - Clean exterior of all equipment used. Solubilize->Decon Waste 6. Waste Disposal - Dispose of all contaminated materials (gloves, weigh paper) in a labeled hazardous waste container. Decon->Waste Doff_PPE 7. Doff PPE & Hygiene - Remove PPE in the correct order to avoid self-contamination. - Wash hands thoroughly with soap and water. Waste->Doff_PPE

Figure 1. A comprehensive workflow for the safe handling of N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide.
Emergency and Disposal Protocols

Spill Response:

  • Evacuate & Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment.

  • Contain (Small Spills): For small spills within a fume hood, use an inert absorbent material like vermiculite or sand to contain the substance.[4]

  • Clean-Up: Wearing appropriate PPE, carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:

All waste generated from handling N-cyclobutyl-N,5-dimethyl-1,2-oxazole-3-carboxamide, including contaminated gloves, weigh boats, and absorbent materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Use a dedicated, sealed, and clearly labeled hazardous waste container.

  • Procedure: Dispose of the container through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[7][8]

By integrating these safety measures into your standard operating procedures, you build a resilient safety culture that protects the most valuable asset in the laboratory: the scientist.

References

  • NextSDS. 5-cyclobutyl-1,2-oxazole-3-carboxylic acid — Chemical Substance Information. [Link]

  • Krasavin, M., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Molecules, 25(22), 5483. [Link]

  • HazComFast. Oxazole-4-carboxamide, 2-(m-fluorophenyl)-5-methyl- (CAS 61152-07-6). [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylicacid. [Link]

  • U.S. Environmental Protection Agency (EPA). N-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide. [Link]

  • Angene Chemical. Safety Data Sheet - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. [Link]

  • Carl ROTH. Safety Data Sheet - mucasol®. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.